Ido1-IN-14
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H12Cl2FN3O2 |
|---|---|
Molecular Weight |
392.2 g/mol |
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-6-(3-chlorophenoxy)-N-hydroxypyridine-3-carboximidamide |
InChI |
InChI=1S/C18H12Cl2FN3O2/c19-12-2-1-3-14(8-12)26-17-7-4-11(10-22-17)18(24-25)23-13-5-6-16(21)15(20)9-13/h1-10,25H,(H,23,24) |
InChI Key |
PBWLJKDKBRGFBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=NC=C(C=C2)C(=NC3=CC(=C(C=C3)F)Cl)NO |
Origin of Product |
United States |
Foundational & Exploratory
Ido1-IN-14: A Technical Guide to its Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein, playing a pivotal role in tumor immune evasion.[1][2][3] By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 orchestrates an immunosuppressive tumor microenvironment.[1][2][4] This activity leads to the depletion of tryptophan, which is vital for T-cell proliferation and function, and the accumulation of kynurenine, which promotes the generation of regulatory T-cells (Tregs) and induces apoptosis in effector T-cells.[3][4][5] Ido1-IN-14 (also known as compound 4a) is a potent, non-covalent inhibitor of the IDO1 enzyme, representing a promising therapeutic agent for cancer immunotherapy.[6][7] This document provides an in-depth technical overview of the mechanism of action of this compound in cancer cells, supported by available quantitative data, experimental protocols, and visual diagrams of the relevant pathways and workflows.
Core Mechanism of Action
This compound functions as a direct inhibitor of the enzymatic activity of Indoleamine 2,3-dioxygenase 1.[6][7] Its primary mechanism revolves around the disruption of the kynurenine pathway, thereby reversing the immunosuppressive effects mediated by IDO1 in the tumor microenvironment.
Enzymatic Inhibition
This compound is a potent inhibitor of the IDO1 enzyme, with a reported half-maximal inhibitory concentration (IC50) of 396.9 nM.[6][7] In a cellular context, it has demonstrated an effective concentration (EC50) of 3393 nM in HeLa cells.[6] The inhibitory action of this compound is non-covalent.[6] Studies involving UV-visible absorption spectroscopy have been conducted to investigate its interaction with the essential heme cofactor of the IDO1 enzyme.[6]
Signaling Pathway
The canonical signaling pathway influenced by this compound is the tryptophan catabolism pathway. By inhibiting IDO1, this compound prevents the conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step in this pathway. This leads to two key downstream effects:
-
Tryptophan Restoration: The local concentration of tryptophan within the tumor microenvironment is maintained, supporting the proliferation and cytotoxic function of effector T-cells and Natural Killer (NK) cells.[3][5]
-
Kynurenine Reduction: The production of kynurenine and its downstream metabolites is decreased. This reduction prevents the activation of the Aryl Hydrocarbon Receptor (AhR), a transcription factor that contributes to the differentiation of immunosuppressive regulatory T-cells (Tregs).[2]
The following diagram illustrates the canonical IDO1 pathway and the point of intervention by this compound.
Caption: Canonical IDO1 signaling pathway and the inhibitory action of this compound.
Quantitative Data
The following table summarizes the available quantitative data for this compound (compound 4a) and its analogs as reported in the scientific literature.
| Compound | Recombinant Human IDO1 IC50 (μM) | Kynurenine Production Inhibition in A431 cells (%) @ 100 μM | Cytotoxicity in A431 cells (%) @ 100 μM |
| 4a (this compound) | 0.3969 | 40 | < 10 |
| 4b | >100 | 15 | < 10 |
| 4c | 1.1 | 25 | < 10 |
| 4d | 0.082 | 60 | < 10 |
Data sourced from "Discovery of Carbono(di)thioates as Indoleamine 2,3-Dioxygenase 1 Inhibitors".
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound (compound 4a).
Recombinant Human IDO1 (rhIDO1) Inhibition Assay
-
Enzyme and Substrate Preparation: Recombinant human IDO1 is expressed and purified. A reaction buffer is prepared containing potassium phosphate buffer (pH 6.5), L-tryptophan, methylene blue, and catalase.
-
Compound Incubation: this compound is dissolved in DMSO and added to the reaction buffer at various concentrations.
-
Reaction Initiation: The reaction is initiated by the addition of ascorbic acid.
-
Incubation: The reaction mixture is incubated at 25°C for a specified time (e.g., 10 minutes).
-
Reaction Termination: The reaction is stopped by the addition of trichloroacetic acid.
-
Detection of Kynurenine: The mixture is centrifuged, and the supernatant is mixed with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).
-
Quantification: The absorbance at 480 nm is measured to quantify the amount of kynurenine produced. The IC50 value is calculated from the dose-response curve.
Cellular Kynurenine Production Assay
-
Cell Culture: A431 human epidermoid carcinoma cells are cultured in appropriate media (e.g., DMEM with 10% FBS).
-
IDO1 Induction: Cells are stimulated with human interferon-gamma (IFN-γ) for 48 hours to induce the expression of IDO1.
-
Compound Treatment: The culture medium is replaced with fresh medium containing varying concentrations of this compound.
-
Incubation: Cells are incubated for 24 hours.
-
Sample Collection: The cell culture supernatant is collected.
-
Kynurenine Quantification: The concentration of kynurenine in the supernatant is measured using HPLC or a colorimetric assay with Ehrlich's reagent as described above.
-
Data Analysis: The percentage of inhibition of kynurenine production is calculated relative to vehicle-treated control cells.
Cytotoxicity Assay
-
Cell Seeding: A431 cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Exposure: Cells are treated with various concentrations of this compound for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability kit (e.g., CellTiter-Glo).
-
Data Analysis: The percentage of cytotoxicity is calculated by comparing the viability of treated cells to that of vehicle-treated control cells.
The following diagram outlines the general experimental workflow for the evaluation of this compound.
References
- 1. Synthesis and activity of novel indirubin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Discovery of Carbono(di)thioates as Indoleamine 2,3-Dioxygenase 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. mdpi.com [mdpi.com]
The Discovery and Synthesis of a Novel IDO1 Inhibitor: A Technical Guide to Ido1-IN-14 (EOS200271/PF-06840003)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of the potent and selective indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, 3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione, also known as Ido1-IN-14, EOS200271, and PF-06840003. This document details the scientific journey from a high-throughput screening hit to a clinical candidate, presenting key quantitative data, experimental methodologies, and visual representations of its synthesis and mechanism of action.
Discovery and Rationale
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of L-tryptophan along the kynurenine pathway.[1] In the context of oncology, tumor cells can exploit IDO1 activity to create an immunosuppressive microenvironment by depleting tryptophan, which is essential for T-cell proliferation and function, and by producing immunosuppressive kynurenine metabolites.[2][3] This immune escape mechanism makes IDO1 a compelling target for cancer immunotherapy.
The discovery of this compound (EOS200271/PF-06840003) began with a high-throughput screening (HTS) campaign to identify novel IDO1 inhibitors. This effort led to the identification of an initial hit, which was subsequently optimized through structure-activity relationship (SAR) studies to yield the clinical candidate.[2] A key finding was that unlike many other IDO1 inhibitors, EOS200271/PF-06840003 does not bind to the heme iron atom, indicating a novel binding mode.[2][4]
Quantitative Data
The following tables summarize the key quantitative data for this compound (EOS200271/PF-06840003) and its enantiomers.
Table 1: In Vitro Potency and Selectivity
| Assay | Compound | IC50 (nM) | Ki (µM) |
| Human IDO1 Enzymatic Assay | Racemic (6) | 260 | - |
| (R)-enantiomer (6a) | 160 | - | |
| (S)-enantiomer (6b) | >10000 | - | |
| Human Whole Blood IDO1 Assay | Racemic (6) | 790 | - |
| Human IDO2 Enzymatic Assay | Racemic (6) | >100000 | - |
| Human TDO Enzymatic Assay | Racemic (6) | >100000 | - |
| Binding to ferric IDO1 (anoxic) | (R)-enantiomer (6a) | - | 0.16 |
| Binding to ferric IDO1 (oxic) | (R)-enantiomer (6a) | - | 9 |
| Binding to ferrous IDO1 (oxic) | (R)-enantiomer (6a) | - | 6 |
Data sourced from the Journal of Medicinal Chemistry, 2017, 60(23), 9617-9629.[2][4]
Table 2: ADME and Physicochemical Properties
| Parameter | Value |
| Aqueous Solubility (pH 7.4) | 130 µM |
| Caco-2 Permeability (A-B) | 15 x 10⁻⁶ cm/s |
| Caco-2 Efflux Ratio | 0.8 |
| Human Plasma Protein Binding | 95% |
| Mouse Plasma Protein Binding | 92% |
| Rat Plasma Protein Binding | 91% |
| Dog Plasma Protein Binding | 90% |
| Human Microsomal Stability (Clint) | 1.9 µL/min/mg |
| Rat Microsomal Stability (Clint) | 3.6 µL/min/mg |
| Predicted Human Half-life | 16-19 hours |
| CNS Penetration (Rat) | Good |
Data sourced from the Journal of Medicinal Chemistry, 2017, 60(23), 9617-9629.[2][4]
Synthesis Pathway
The synthesis of this compound (EOS200271/PF-06840003) is a multi-step process starting from commercially available reagents. The key steps are outlined in the diagram below.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Epacadostat (INCB024360): A Technical Guide to a Potent and Selective IDO1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epacadostat (formerly INCB024360) is a first-in-class, orally bioavailable, potent, and selective inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, upregulation of IDO1 by cancer cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This creates a tolerogenic environment that allows tumors to evade immune surveillance. By competitively and reversibly binding to the heme cofactor of the IDO1 enzyme, Epacadostat blocks this immunosuppressive pathway, thereby restoring and enhancing anti-tumor immune responses. This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, pharmacological properties, and key experimental protocols related to Epacadostat.
Chemical Structure and Properties
Epacadostat is a hydroxyamidine-containing small molecule with a complex structure that includes a furazan ring, a brominated and fluorinated phenyl group, and a sulfamide moiety.[1][2][3]
| Identifier | Value |
| IUPAC Name | (Z)-N-(3-Bromo-4-fluorophenyl)-N'-hydroxy-4-{[2-(sulfamoylamino)ethyl]amino}-1,2,5-oxadiazole-3-carboximidamide[4] |
| SMILES | C1=CC(=C(C=C1N=C(C2=NON=C2NCCNS(=O)(=O)N)NO)Br)F[5] |
| Molecular Formula | C₁₁H₁₃BrFN₇O₄S[6] |
| Molecular Weight | 438.23 g/mol [6] |
| CAS Number | 1204669-58-8[6] |
Mechanism of Action and Signaling Pathway
Epacadostat is a competitive inhibitor of the IDO1 enzyme.[7] It binds to the ferrous heme iron within the active site of IDO1, preventing the binding of its substrate, L-tryptophan.[8] This inhibition blocks the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.[5][6]
The downstream effects of IDO1 inhibition by Epacadostat are multifaceted and lead to a reversal of the immunosuppressive tumor microenvironment. Key consequences include:
-
Tryptophan Restoration: By preventing tryptophan degradation, Epacadostat restores local tryptophan levels, which is crucial for the proliferation and activation of effector T cells.
-
Reduction of Kynurenine: Inhibition of IDO1 leads to a significant decrease in the production of kynurenine and its downstream metabolites. This alleviates the immunosuppressive effects of these metabolites on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells (DCs).[9]
-
Enhanced Anti-Tumor Immunity: The restoration of T cell function and the reduction of immunosuppressive signals promote an anti-tumor immune response, leading to increased tumor cell recognition and killing by the immune system.
Below is a diagram illustrating the IDO1 signaling pathway and the point of inhibition by Epacadostat.
References
- 1. meliordiscovery.com [meliordiscovery.com]
- 2. A phase 2 study of epacadostat and pembrolizumab in patients with advanced sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The IFN-γ-IDO1-kynureine pathway-induced autophagy in cervical cancer cell promotes phagocytosis of macrophage [ijbs.com]
- 5. selleckchem.com [selleckchem.com]
- 6. blog.championsoncology.com [blog.championsoncology.com]
- 7. oncotarget.com [oncotarget.com]
- 8. The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
Technical Guide: Target Binding Affinity and Kinetics of an IDO1 Inhibitor
Notice: Publicly available data for a molecule specifically designated "Ido1-IN-14" could not be located. Therefore, this guide utilizes the well-characterized and clinically evaluated Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Epacadostat (INCB024360) , as a representative example to fulfill the technical requirements of this request.
Introduction to IDO1 and Epacadostat
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan along the kynurenine pathway.[1] In the context of oncology, IDO1 is a significant immune checkpoint protein.[2] Its overexpression by tumor cells or antigen-presenting cells within the tumor microenvironment leads to the depletion of tryptophan and the accumulation of immunosuppressive metabolites known as kynurenines.[3][4] These actions suppress the function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs), thereby allowing cancer cells to evade the host immune system.[5][6]
Epacadostat (formerly INCB024360) is a potent, selective, and orally bioavailable inhibitor of the IDO1 enzyme.[7][8][9] It acts as a competitive inhibitor, targeting the enzyme's catalytic activity with high selectivity over related enzymes like IDO2 and tryptophan 2,3-dioxygenase (TDO).[8][10][11] By blocking IDO1, Epacadostat aims to restore tryptophan levels and reduce kynurenine production, thereby reversing tumor-associated immunosuppression and enhancing anti-tumor immune responses.[5][9]
Target Binding Affinity and Kinetics Data
The interaction between an inhibitor and its target is defined by its binding affinity (how tightly it binds) and kinetics (the rates of association and dissociation). These parameters are crucial for understanding the inhibitor's mechanism of action and predicting its pharmacological effects.
Quantitative Data Summary for Epacadostat
The following table summarizes key quantitative data for the binding and inhibition of IDO1 by Epacadostat, compiled from various in vitro assays.
| Parameter | Value | Assay Type | Target Species | Notes |
| IC50 | ~10 nM | Enzymatic Assay | Human | Measures the concentration required to inhibit 50% of IDO1 enzymatic activity.[9][12] |
| IC50 | 7.4 nM | Cellular Assay (HeLa) | Human | Measures the concentration required to inhibit 50% of IDO1 activity in a cellular context.[2][13] |
| IC50 | 73 nM | Enzymatic Assay | - | Value reported in a study leading to Epacadostat's development.[2] |
| IC50 | 52.4 nM | Cellular Assay (HEK293/MSR) | Mouse | Demonstrates potent activity against the murine form of the enzyme.[9] |
| Ki | 7 nM | Binding Affinity | - | The inhibition constant, reflecting the intrinsic binding affinity.[9] |
| Selectivity | >1000-fold | Enzymatic/Cellular Assays | Human | Highly selective for IDO1 over IDO2 and TDO.[2][13] |
Experimental Protocols
Accurate determination of binding affinity and kinetics relies on robust experimental methodologies. Below are detailed protocols for common assays used to characterize IDO1 inhibitors like Epacadostat.
IDO1 Enzymatic Activity Assay (Spectrophotometric)
This method measures the enzymatic conversion of tryptophan to N-formylkynurenine, which can be monitored by an increase in absorbance.
Objective: To determine the IC50 of an inhibitor against purified IDO1 enzyme.
Materials:
-
Purified recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reductant)
-
Methylene blue (electron carrier)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Test inhibitor (e.g., Epacadostat) dissolved in DMSO
-
30% (w/v) Trichloroacetic acid (TCA)
-
96-well microplate and spectrophotometer
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing potassium phosphate buffer (50 mM, pH 6.5), 20 mM ascorbate, 10 µM methylene blue, and 0.2 mg/mL catalase.[12][14]
-
Inhibitor Addition: Serially dilute the test inhibitor in DMSO and add to the appropriate wells of the microplate. Include a DMSO-only control (no inhibition) and a no-enzyme control (background).
-
Enzyme Addition: Add purified IDO1 enzyme (e.g., 20 nM final concentration) to all wells except the no-enzyme control.[12]
-
Initiation of Reaction: Start the reaction by adding L-tryptophan (e.g., 2 mM final concentration).[12]
-
Incubation: Incubate the plate at room temperature or 37°C for a defined period (e.g., 15-60 minutes).[15][16]
-
Reaction Termination: Stop the reaction by adding TCA.[15]
-
Measurement: Measure the absorbance at 321 nm, which corresponds to the formation of N-formylkynurenine.[12][17]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure real-time binding interactions between a ligand (inhibitor) and an analyte (protein), allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD).[18][19]
Objective: To determine the ka, kd, and KD of an inhibitor for IDO1.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Purified recombinant human IDO1 enzyme
-
Test inhibitor (analyte)
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Chip Preparation and Immobilization: Activate the sensor chip surface using EDC/NHS. Immobilize the purified IDO1 enzyme onto the activated surface to a target response level. Deactivate any remaining active esters. A reference channel is typically prepared without the protein to subtract non-specific binding.
-
Analyte Preparation: Prepare a series of dilutions of the test inhibitor (analyte) in the running buffer.
-
Binding Analysis:
-
Association: Inject the different concentrations of the inhibitor over the sensor chip surface (both reference and IDO1-immobilized channels) at a constant flow rate for a set period. This allows for the monitoring of the binding event in real-time.
-
Dissociation: After the association phase, inject running buffer over the chip to monitor the dissociation of the inhibitor from the immobilized IDO1.
-
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound inhibitor from the IDO1 surface, preparing it for the next injection cycle.
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.
-
Globally fit the association and dissociation curves from all inhibitor concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters: ka (association rate constant), kd (dissociation rate constant), and KD (equilibrium dissociation constant, calculated as kd/ka).[18]
-
Visualizations
IDO1 Signaling Pathway
The following diagram illustrates the central role of the IDO1 enzyme in tryptophan metabolism and its impact on the immune system.
Caption: IDO1 pathway showing tryptophan depletion and immunosuppressive effects.
Experimental Workflow for Binding Kinetics
The diagram below outlines the typical workflow for determining inhibitor binding kinetics using Surface Plasmon Resonance (SPR).
Caption: A typical experimental workflow for determining binding kinetics via SPR.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. elisakits.co.uk [elisakits.co.uk]
- 4. Frontiers | Epacadostat stabilizes the apo-form of IDO1 and signals a pro-tumorigenic pathway in human ovarian cancer cells [frontiersin.org]
- 5. What is Epacadostat used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. Epacadostat - Wikipedia [en.wikipedia.org]
- 8. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 10. Frontiers | The catalytic inhibitor epacadostat can affect the non-enzymatic function of IDO1 [frontiersin.org]
- 11. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Expression, purification, and kinetic characterization of the human strep-IDO1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Role of IDO1 Inhibitors in the Kynurenine Pathway: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive searches for a specific compound designated "Ido1-IN-14" have not yielded any publicly available data. This document will, therefore, provide a comprehensive technical guide on the role of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in the kynurenine pathway, utilizing publicly accessible information on representative molecules. We will also present the limited data found for a similarly named compound, DX-01-14 , for which a moderate IDO1 inhibitory activity has been reported.
Introduction: The Kynurenine Pathway and the Critical Role of IDO1
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan in mammals. This pathway is initiated by the rate-limiting enzymes Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO). IDO1, in particular, has garnered significant attention in the fields of immunology and oncology due to its role in immune suppression.
Under normal physiological conditions, IDO1 is expressed at low levels. However, in the context of inflammation and cancer, its expression is significantly upregulated by pro-inflammatory cytokines such as interferon-gamma (IFN-γ). The enzymatic activity of IDO1 leads to the depletion of tryptophan and the production of downstream metabolites, collectively known as kynurenines. These molecules, including kynurenine itself, act as signaling molecules that suppress the proliferation and function of effector T cells and promote the generation of regulatory T cells (Tregs). This creates an immunosuppressive microenvironment that allows tumors to evade immune surveillance.
Mechanism of Action of IDO1 Inhibitors
IDO1 inhibitors are small molecules designed to block the catalytic activity of the IDO1 enzyme. By inhibiting IDO1, these compounds aim to reverse the immunosuppressive effects of tryptophan metabolism. The primary mechanisms of action include:
-
Restoration of Tryptophan Levels: Inhibition of IDO1 prevents the degradation of tryptophan, thereby restoring its local concentration. This is crucial for the activation and proliferation of effector T cells, which are highly sensitive to tryptophan availability.
-
Reduction of Kynurenine Production: By blocking the first step in the kynurenine pathway, IDO1 inhibitors decrease the production of immunosuppressive kynurenine and its downstream metabolites.
-
Reversal of Immune Suppression: The normalization of tryptophan and kynurenine levels leads to a restoration of T cell function, enhanced anti-tumor immunity, and a shift from an immunosuppressive to an immunostimulatory tumor microenvironment.
Quantitative Data for a Representative IDO1 Inhibitor
While specific data for "this compound" is unavailable, we present data for the compound DX-01-14 , which was identified in a study designing potential IDO1 inhibitors. It is important to note that this is not a confirmed match for the requested compound.
| Compound | Target | IC50 (μM) | Assay Type |
| DX-01-14 | IDO1 | 11.1 | Enzymatic |
Table 1: In vitro inhibitory activity of DX-01-14 against IDO1.[1]
To provide a more comprehensive example of the type of data available for well-characterized IDO1 inhibitors, the following table summarizes key parameters for a clinical-stage IDO1 inhibitor, Epacadostat.
| Parameter | Value |
| Compound | Epacadostat (INCB024360) |
| Target | IDO1 |
| IC50 (Enzymatic) | ~10 nM |
| IC50 (Cellular) | ~75 nM (in IFN-γ stimulated HeLa cells) |
| Mechanism of Action | Competitive inhibitor with respect to tryptophan |
| Selectivity | >1000-fold selective over TDO and IDO2 |
| Clinical Status | Investigated in multiple clinical trials |
Table 2: Example quantitative data for the well-characterized IDO1 inhibitor, Epacadostat.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation of IDO1 inhibitors. Below are generalized methodologies for key experiments.
IDO1 Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of a compound against purified IDO1 enzyme.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue
-
Ascorbic acid
-
Catalase
-
Assay buffer (e.g., potassium phosphate buffer, pH 6.5)
-
Test compound
-
96-well plate
-
Plate reader
Method:
-
Prepare a reaction mixture containing assay buffer, catalase, methylene blue, and ascorbic acid.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the IDO1 enzyme to the wells and incubate for a specified time at room temperature.
-
Initiate the reaction by adding L-tryptophan.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., trichloroacetic acid).
-
Incubate to convert N-formylkynurenine to kynurenine.
-
Measure the absorbance of kynurenine at a specific wavelength (e.g., 480 nm) using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value by fitting the data to a dose-response curve.
Cellular IDO1 Activity Assay
Objective: To assess the ability of a compound to inhibit IDO1 activity in a cellular context.
Materials:
-
Human cell line that expresses IDO1 upon stimulation (e.g., HeLa, SW-480)
-
Interferon-gamma (IFN-γ)
-
Cell culture medium
-
Test compound
-
Reagents for kynurenine detection (as in the enzymatic assay)
-
96-well cell culture plate
-
Plate reader
Method:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Stimulate the cells with IFN-γ for 24-48 hours to induce IDO1 expression.
-
Treat the cells with the test compound at various concentrations for a specified duration.
-
Add L-tryptophan to the cell culture medium.
-
Incubate for a defined period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Measure the kynurenine concentration in the supernatant using the method described in the enzymatic assay.
-
Determine the cellular IC50 value.
Visualizing the Kynurenine Pathway and IDO1 Inhibition
Signaling Pathway Diagram
Caption: The Kynurenine Pathway and the inhibitory action of an IDO1 inhibitor.
Experimental Workflow Diagram
Caption: A simplified workflow for the preclinical evaluation of an IDO1 inhibitor.
Conclusion
Inhibitors of IDO1 represent a promising therapeutic strategy for overcoming tumor-induced immunosuppression. By targeting the rate-limiting step of the kynurenine pathway, these molecules can restore anti-tumor immune responses. While specific information on "this compound" remains elusive, the principles and methodologies outlined in this guide provide a solid foundation for the research and development of novel IDO1 inhibitors. Further investigation into compounds like DX-01-14 and other structurally diverse inhibitors will be critical in advancing this class of therapeutics into the clinic.
References
The Impact of Ido1-IN-14 on Tryptophan Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the tryptophan catabolic pathway, playing a significant role in immune regulation and tumor immune escape. Its inhibition is a promising strategy in cancer immunotherapy. This technical guide focuses on Ido1-IN-14, a potent inhibitor of IDO1, and its effects on tryptophan metabolism. While specific quantitative data on the metabolic consequences of this compound treatment are not extensively available in peer-reviewed literature, this document consolidates the known biochemical data for this compound and provides a framework of standard experimental protocols for its characterization. This guide is intended to serve as a resource for researchers in the fields of oncology, immunology, and drug discovery.
Introduction to Tryptophan Metabolism and IDO1
Tryptophan, an essential amino acid, is metabolized primarily through the kynurenine pathway, which accounts for the catabolism of approximately 99% of ingested tryptophan not utilized for protein synthesis. The initial and rate-limiting step of this pathway is catalyzed by two different enzymes: tryptophan 2,3-dioxygenase (TDO) predominantly in the liver, and indoleamine 2,3-dioxygenase 1 (IDO1) in various tissues and cell types, including immune cells and cancer cells.
IDO1-mediated tryptophan catabolism leads to the depletion of local tryptophan and the production of various bioactive metabolites, collectively known as kynurenines. This process has profound immunological consequences, including the suppression of T-cell proliferation and the promotion of an immunotolerant microenvironment, which can be exploited by tumors to evade immune surveillance. Consequently, the inhibition of IDO1 has emerged as a key therapeutic strategy in oncology.
This compound: A Potent IDO1 Inhibitor
This compound is a small molecule inhibitor of the IDO1 enzyme. While detailed studies on its specific effects on tryptophan metabolite concentrations are not publicly available, its potency has been characterized through in vitro assays.
Quantitative Data
The available quantitative data for this compound is summarized in the table below. This data provides insights into its inhibitory activity at both the enzymatic and cellular levels.
| Parameter | Value | Cell Line | Source |
| IC50 | 396.9 nM | - | [Vendor Data] |
| EC50 | 3393 nM | HeLa | [Vendor Data] |
Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the IDO1 enzyme activity in a biochemical assay. The EC50 value represents the concentration required to achieve 50% of the maximum effect in a cellular assay, in this case, likely the inhibition of kynurenine production in HeLa cells.
Signaling Pathways and Experimental Workflows
Tryptophan Catabolism via the Kynurenine Pathway
The following diagram illustrates the central role of IDO1 in the kynurenine pathway of tryptophan metabolism. This compound acts by directly inhibiting the enzymatic activity of IDO1, thereby blocking the conversion of tryptophan to N-formylkynurenine.
Experimental Workflow for IDO1 Inhibition Assay
The workflow for a typical in vitro IDO1 inhibition assay to determine the IC50 value of a compound like this compound is depicted below. This process involves inducing IDO1 expression in a suitable cell line, treating the cells with the inhibitor, and then quantifying the production of kynurenine.
Experimental Protocols
While specific protocols for this compound are not publicly detailed, the following sections describe standard methodologies used to evaluate IDO1 inhibitors.
In Vitro IDO1 Inhibition Assay (Cell-Based)
This protocol is a representative method for determining the cellular potency (EC50) of an IDO1 inhibitor.
Objective: To measure the concentration-dependent inhibition of IDO1 activity by this compound in a human cell line.
Materials:
-
HeLa cells (or another suitable cell line expressing IDO1 upon induction)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Recombinant human interferon-gamma (IFN-γ)
-
This compound
-
96-well cell culture plates
-
HPLC-MS/MS system or Kynurenine ELISA kit
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
IDO1 Induction: The following day, replace the medium with fresh medium containing IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression. Incubate for 24 hours.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in culture medium. Remove the IFN-γ containing medium and add the different concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: After incubation, collect the cell culture supernatant for kynurenine analysis.
-
Kynurenine Quantification: Analyze the kynurenine concentration in the supernatants using a validated LC-MS/MS method or a commercially available kynurenine ELISA kit.
-
Data Analysis: Plot the kynurenine concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Quantification of Tryptophan and Kynurenine by HPLC-MS/MS
This protocol provides a general framework for the simultaneous quantification of tryptophan and kynurenine in biological samples.
Objective: To accurately measure the levels of tryptophan and its primary metabolite, kynurenine, in cell culture supernatants or plasma samples.
Materials:
-
HPLC system coupled to a triple quadrupole mass spectrometer
-
C18 reversed-phase HPLC column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
-
Tryptophan and kynurenine analytical standards
-
Stable isotope-labeled internal standards (e.g., Tryptophan-d5, Kynurenine-d4)
-
Protein precipitation solution (e.g., trichloroacetic acid or methanol)
Procedure:
-
Sample Preparation:
-
To 100 µL of sample (supernatant or plasma), add 10 µL of the internal standard mix.
-
Precipitate proteins by adding 200 µL of cold protein precipitation solution.
-
Vortex and incubate at 4°C for 10 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to an HPLC vial.
-
-
Chromatographic Separation:
-
Inject the sample onto the C18 column.
-
Elute the analytes using a gradient of mobile phase B. A typical gradient might start at 5% B, ramp to 95% B, and then re-equilibrate at 5% B.
-
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for tryptophan, kynurenine, and their respective internal standards.
-
-
Quantification:
-
Generate a standard curve by analyzing known concentrations of tryptophan and kynurenine.
-
Calculate the concentration of each analyte in the samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.
-
Conclusion
This compound is a potent inhibitor of the IDO1 enzyme, a key regulator of tryptophan metabolism and immune tolerance. While the publicly available data on this specific compound is limited to its in vitro potency, the established methodologies for characterizing IDO1 inhibitors provide a clear path for further investigation into its effects on tryptophan catabolism. A comprehensive understanding of how this compound modulates the concentrations of tryptophan and its metabolites, both in vitro and in vivo, is crucial for its potential development as a therapeutic agent. The protocols and information presented in this guide offer a foundational resource for researchers aiming to explore the biological activity and therapeutic potential of this compound and other novel IDO1 inhibitors.
The Landscape of IDO1 Inhibition: A Technical Guide to Ido1-IN-14 and its Broader Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical immune checkpoint protein, playing a significant role in tumor immune evasion across a range of cancers. By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 depletes the local microenvironment of this essential amino acid, leading to T-cell anergy and apoptosis while promoting the generation of immunosuppressive regulatory T cells (Tregs). This mechanism has positioned IDO1 as a compelling target for cancer immunotherapy. Ido1-IN-14 is a potent inhibitor of the IDO1 enzyme. This technical guide provides an overview of this compound, its known inhibitory activities, and a broader look at the principles of IDO1 inhibition and the associated signaling pathways. While specific details on the direct structural analogs and derivatives of this compound are not extensively available in the public domain, this guide will leverage available data on other IDO1 inhibitors to provide a comprehensive understanding of the field.
This compound: A Potent IDO1 Inhibitor
This compound, also identified in various sources as compound 4a, is a small molecule inhibitor of the IDO1 enzyme. Its chemical structure is N-(4-((5-chloro-1H-indol-3-yl)amino)pyrimidin-2-yl)-2-fluoro-6-hydroxybenzamide.
Quantitative Data
The inhibitory activity of this compound has been characterized in both enzymatic and cellular assays. The available data is summarized in the table below.
| Compound | Assay Type | Metric | Value (nM) |
| This compound | Enzymatic | IC50 | 396.9[1][2] |
| This compound | Cellular (HeLa) | EC50 | 3393[1][2] |
Experimental Protocols
While the specific experimental protocols for generating the IC50 and EC50 values for this compound are not detailed in the publicly available commercial sources, a general methodology for such assays is described below. These protocols are representative of standard practices in the field for characterizing IDO1 inhibitors.
Recombinant Human IDO1 (rhIDO1) Enzyme Inhibition Assay (IC50 Determination)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified rhIDO1.
Materials:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (reductant)
-
Catalase
-
Potassium phosphate buffer
-
Test compound (e.g., this compound)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplate
-
Plate reader
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, L-Tryptophan, methylene blue, and ascorbic acid.
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the enzymatic reaction by adding rhIDO1 to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding TCA.
-
Incubate the plate at an elevated temperature (e.g., 60°C) for a short period to convert N-formylkynurenine to kynurenine.
-
Add Ehrlich's reagent to each well. This reagent reacts with kynurenine to produce a yellow-colored product.
-
Measure the absorbance at a specific wavelength (e.g., 480 nm) using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cellular IDO1 Inhibition Assay (EC50 Determination)
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context. Human cell lines that express IDO1, such as HeLa cells, are commonly used.
Materials:
-
HeLa cells (or another suitable IDO1-expressing cell line)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Interferon-gamma (IFN-γ) to induce IDO1 expression
-
Test compound (e.g., this compound)
-
TCA
-
Ehrlich's reagent
-
96-well cell culture plate
-
Plate reader
Procedure:
-
Seed HeLa cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with IFN-γ for a sufficient time (e.g., 24-48 hours) to induce the expression of the IDO1 enzyme.
-
Add the test compound at various concentrations to the cells.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Collect the cell culture supernatant.
-
Add TCA to the supernatant to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins and collect the clear supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add Ehrlich's reagent and measure the absorbance to quantify the amount of kynurenine produced.
-
Calculate the percentage of inhibition of kynurenine production for each concentration of the test compound.
-
Determine the EC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Signaling Pathways and Experimental Workflows
The inhibition of IDO1 has significant downstream effects on the tumor microenvironment. The following diagrams illustrate the IDO1 signaling pathway and a typical workflow for the discovery and evaluation of IDO1 inhibitors.
Caption: IDO1 Signaling Pathway in the Tumor Microenvironment.
Caption: General Workflow for IDO1 Inhibitor Drug Discovery.
Structure-Activity Relationship (SAR) Considerations for IDO1 Inhibitors
While specific SAR studies for this compound are not publicly available, general principles for designing potent IDO1 inhibitors have been established through research on other chemical scaffolds. Key interaction points within the IDO1 active site guide the design of these inhibitors. The active site contains a heme iron, and many inhibitors interact with this iron through a coordinating nitrogen atom. The surrounding hydrophobic pockets also play a crucial role in inhibitor binding and selectivity.
For instance, studies on indomethacin derivatives have shown that modifications at the 3-position of the indole ring significantly impact IDO1 inhibitory activity. Similarly, research on imidazothiazole derivatives has highlighted the importance of interactions with specific amino acid residues like Phe226 and Arg231 for potent inhibition. These findings suggest that a combination of heme coordination and favorable interactions with the hydrophobic pockets of the active site are critical for high-affinity binding.
Conclusion
This compound is a valuable research tool for studying the biological consequences of IDO1 inhibition. Its potent enzymatic and cellular activities make it a suitable probe for in vitro investigations. While the lack of detailed public information on its direct structural analogs and derivatives limits a specific SAR analysis, the broader understanding of IDO1 inhibitor design provides a framework for interpreting its activity and for the future development of novel IDO1-targeted therapeutics. The ongoing research into different chemical scaffolds targeting IDO1 continues to be a promising avenue in the quest for effective cancer immunotherapies.
References
An In-Depth Technical Guide to Ido1-IN-14: Patent and Intellectual Property Information
Despite a comprehensive search for patent and intellectual property information on a compound specifically designated as "Ido1-IN-14," no publicly available data, scientific literature, or patent filings for a molecule with this exact identifier could be located. It is highly probable that "this compound" represents an internal discovery name or a research compound that has not yet been disclosed in publicly accessible databases.
While information specific to "this compound" is unavailable, this guide will provide a comprehensive overview of the broader landscape of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, covering their mechanism of action, intellectual property trends, and the experimental approaches commonly used in their development. This information is intended for researchers, scientists, and drug development professionals working in the field of cancer immunotherapy.
The Role of IDO1 in Immune Evasion
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in immune suppression, particularly within the tumor microenvironment.[1][2][3][4] It catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][4][5] This enzymatic activity leads to two key immunosuppressive effects:
-
Tryptophan Depletion: The depletion of tryptophan in the local environment inhibits the proliferation and activation of effector T cells, which are crucial for anti-tumor immunity.[3]
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites activates regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the immune response.[1][3]
By creating an immunosuppressive milieu, IDO1 allows tumor cells to evade immune surveillance and destruction.[1] Consequently, inhibiting the activity of IDO1 has emerged as a promising strategy in cancer immunotherapy.[1][3][6]
The IDO1 Signaling Pathway and Inhibition
The signaling cascade leading to IDO1-mediated immunosuppression is a key area of research. The following diagram illustrates a simplified representation of this pathway and the point of intervention for IDO1 inhibitors.
Caption: Simplified signaling pathway of IDO1-mediated immunosuppression and inhibitor action.
Key Experimental Protocols in IDO1 Inhibitor Development
The discovery and development of IDO1 inhibitors involve a series of well-established experimental protocols to assess their potency, selectivity, and efficacy.
Enzymatic Assays
-
Objective: To determine the direct inhibitory activity of a compound on the IDO1 enzyme.
-
Methodology: Recombinant human IDO1 enzyme is incubated with the substrate L-tryptophan in the presence of co-factors such as methylene blue and ascorbic acid.[6] The production of N-formylkynurenine, which is subsequently converted to kynurenine, is measured. The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined.
-
Data Presentation: Results are typically presented as IC50 values in nanomolar (nM) or micromolar (µM) ranges.
Cellular Assays
-
Objective: To evaluate the ability of a compound to inhibit IDO1 activity within a cellular context.
-
Methodology: Human cancer cell lines that express IDO1 (e.g., HeLa cells stimulated with interferon-gamma) are treated with the test compound. The levels of kynurenine in the cell culture supernatant are measured, often by LC-MS/MS, to determine the cellular IC50 value.[7]
-
Data Presentation: Cellular IC50 values are reported, providing an indication of cell permeability and target engagement.
In Vivo Pharmacodynamic and Efficacy Models
-
Objective: To assess the in vivo activity and anti-tumor efficacy of an IDO1 inhibitor.
-
Methodology: Syngeneic mouse tumor models (e.g., MC38 colorectal cancer model) are commonly used.[8] Mice bearing tumors are treated with the IDO1 inhibitor, and plasma levels of tryptophan and kynurenine are measured to assess target engagement. Tumor growth inhibition is monitored over time. These studies are often performed in combination with other immunotherapies like anti-PD-1 antibodies.[8]
-
Data Presentation: Data includes changes in the kynurenine/tryptophan ratio in plasma and tumor tissue, as well as tumor growth inhibition curves and survival data.
Intellectual Property Landscape for IDO1 Inhibitors
The patent landscape for IDO1 inhibitors is extensive and reflects the significant interest in this therapeutic target. A review of patent literature reveals a wide range of chemical scaffolds that have been explored.[1] Several pharmaceutical companies have active research programs and have filed patents for their proprietary IDO1 inhibitors. Some of the well-documented IDO1 inhibitors in development with associated intellectual property include:
| Compound Name | Original Assignee/Developer | Key Features |
| Indoximod | NewLink Genetics | Tryptophan mimetic that modulates the IDO pathway. |
| Epacadostat (INCB024360) | Incyte Corporation | A potent and selective hydroxyamidine-based inhibitor.[6] |
| Navoximod (GDC-0919) | Genentech/Roche | An imidazole-based inhibitor. |
| BMS-986205 | Bristol-Myers Squibb | A potent inhibitor with a distinct chemical scaffold. |
Recent patent reviews highlight the ongoing efforts to develop novel IDO1 inhibitors with improved potency, selectivity, and pharmacokinetic properties.[1]
Conclusion
While specific information regarding "this compound" remains elusive, the field of IDO1 inhibitor research is robust and continues to advance. The development of these agents relies on a well-defined set of experimental protocols to characterize their biochemical and cellular activity, as well as their in vivo efficacy. The extensive patent literature underscores the competitive and innovative nature of this area of cancer immunotherapy. For researchers and drug development professionals, a thorough understanding of the underlying biology of IDO1, the established experimental methodologies, and the existing intellectual property landscape is crucial for the successful development of new and effective cancer therapies.
References
- 1. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) and Histone Deacetylase (HDAC) Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. USP14 promotes tryptophan metabolism and immune suppression by stabilizing IDO1 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Ido1-IN-14: A Technical Primer on Early Preclinical Findings
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early preclinical data available for Ido1-IN-14, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). The information is based on publicly available data from chemical suppliers. Efforts to locate the primary research publication for "this compound," also referred to as "compound 4a," did not yield a definitive source. Consequently, the experimental protocols detailed herein are representative of standard methodologies employed in the evaluation of IDO1 inhibitors and may not reflect the exact procedures used for the generation of the this compound data.
Core Data Presentation
The primary inhibitory activity of this compound has been characterized in both enzymatic and cellular assays. The key quantitative metrics are summarized below for direct comparison.
| Parameter | Value | Description |
| IC50 | 396.9 nM | The half maximal inhibitory concentration against the IDO1 enzyme, indicating the potency of the compound in a biochemical assay. |
| EC50 | 3393 nM | The half maximal effective concentration in a cellular assay using HeLa cells, reflecting the compound's activity in a biological system. |
Signaling Pathway and Experimental Workflow
To contextualize the action of this compound, the canonical IDO1 signaling pathway is illustrated below, followed by a typical experimental workflow for the evaluation of an IDO1 inhibitor.
Methodological & Application
Application Notes and Protocols for Ido1-IN-14: A Guide for In Vitro Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro cell-based evaluation of Ido1-IN-14, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical enzyme in the kynurenine pathway of tryptophan metabolism and a key regulator of immune responses. Its upregulation in various cancers contributes to an immunosuppressive tumor microenvironment, making it a prime target for cancer immunotherapy.[1][2]
Introduction to IDO1 and its Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine.[1][3] This process has profound implications for the immune system. The depletion of tryptophan and the accumulation of its metabolites, collectively known as kynurenines, can suppress T-cell proliferation and function, and promote the generation of regulatory T cells (Tregs), thereby creating a tolerogenic environment that tumors can exploit to evade immune surveillance.[1][2]
IDO1 inhibitors, such as the conceptual this compound, aim to block this immunosuppressive pathway, restoring local tryptophan levels and preventing the accumulation of kynurenine.[1] This action is expected to reinvigorate the anti-tumor immune response, particularly in combination with other immunotherapies like checkpoint inhibitors.[1][4]
Key In Vitro Cell-Based Assays for this compound Evaluation
Two primary types of in vitro cell-based assays are crucial for characterizing the activity of IDO1 inhibitors like this compound:
-
IDO1-Expressing Cancer Cell Monoculture Assay: This assay directly measures the ability of the inhibitor to block IDO1 enzymatic activity in cancer cells.
-
T-Cell Co-culture Assay: This functional assay assesses the ability of the inhibitor to rescue T-cell activity from the immunosuppressive effects of IDO1-expressing cancer cells.
Protocol 1: IDO1-Expressing Cancer Cell Monoculture Assay
This protocol details the methodology for determining the potency of this compound in inhibiting IDO1 activity in a cancer cell line. The readout is the quantification of kynurenine produced by the cells.
Cell Line Selection:
Several cancer cell lines can be utilized, with their IDO1 expression often induced by interferon-gamma (IFNγ). Commonly used cell lines include:
-
SKOV-3 (Ovarian Cancer): Known to express IDO1, with expression further enhanced by IFNγ treatment.[5]
-
HeLa (Cervical Cancer): Widely used for IDO1 inhibitor screening upon IFNγ stimulation.[6][7]
Experimental Workflow:
Figure 1. Experimental workflow for the IDO1 cancer cell monoculture assay.
Detailed Protocol:
-
Cell Seeding (Day 1):
-
IDO1 Induction and Inhibitor Treatment (Day 2):
-
Prepare a working solution of human IFNγ in complete culture medium.
-
Add IFNγ to each well to a final concentration of 100 ng/mL to induce IDO1 expression.[5]
-
Prepare serial dilutions of this compound in complete culture medium. It is advisable to include a known IDO1 inhibitor, such as epacadostat, as a positive control.[5]
-
Add the diluted this compound or control compounds to the respective wells. Ensure a final volume of 200 µL per well.
-
Include wells with cells and IFNγ but no inhibitor (positive control for IDO1 activity) and wells with cells but no IFNγ (negative control).
-
Incubate the plate for 24 to 48 hours at 37°C and 5% CO2.
-
-
Kynurenine Measurement (Day 3):
-
After incubation, carefully collect 140 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[7]
-
Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each well containing the supernatant and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[7]
-
Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.[5]
-
Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate.
-
Prepare Ehrlich's reagent (or p-dimethylaminobenzaldehyde - p-DMAB) by dissolving it in acetic acid to a final concentration of 2% (w/v).[7]
-
Add 100 µL of freshly prepared Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.[5]
-
Measure the absorbance at 480 nm using a microplate reader.
-
A kynurenine standard curve should be prepared in parallel to determine the concentration of kynurenine in the samples.[5]
-
-
Cell Viability Assay (Day 3):
-
To assess the cytotoxicity of this compound, perform a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo®) on the remaining cells in the original plate according to the manufacturer's instructions. This is crucial to distinguish direct IDO1 inhibition from a reduction in kynurenine due to cell death.
-
Data Presentation:
| Concentration of this compound (µM) | Kynurenine Concentration (µg/mL) | % IDO1 Inhibition | Cell Viability (%) |
| 0 (Vehicle) | 0 | 100 | |
| 0.01 | |||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| Positive Control (e.g., Epacadostat) |
The IC50 value for this compound can be calculated by plotting the percentage of IDO1 inhibition against the log concentration of the inhibitor and fitting the data to a four-parameter logistic curve.
Protocol 2: T-Cell Co-culture Assay
This protocol evaluates the functional consequence of IDO1 inhibition by this compound, specifically its ability to restore T-cell proliferation and activation in the presence of IDO1-expressing cancer cells.
Cell Lines:
-
IDO1-expressing cancer cells: SKOV-3 or HeLa.
-
T-cells: Jurkat T-cells (a human T-lymphocyte cell line) or primary human T-cells.[5]
Experimental Workflow:
Figure 2. Experimental workflow for the T-cell co-culture assay.
Detailed Protocol:
-
Cancer Cell Seeding and IDO1 Induction (Day 1):
-
Seed SKOV-3 or HeLa cells in a 96-well plate as described in Protocol 1.
-
Induce IDO1 expression with IFNγ (100 ng/mL) and incubate overnight.
-
-
T-cell Addition and Treatment (Day 2):
-
On the following day, add Jurkat T-cells to the wells containing the cancer cells at a suitable effector-to-target ratio (e.g., 10:1).
-
Add a T-cell activator, such as Phytohaemagglutinin (PHA), to stimulate T-cell proliferation.
-
Add serial dilutions of this compound or control compounds.
-
Include appropriate controls:
-
T-cells + cancer cells + IFNγ (no inhibitor)
-
T-cells + cancer cells (no IFNγ)
-
T-cells alone + PHA
-
-
Incubate the co-culture for 48 to 72 hours.
-
-
Measurement of T-cell Proliferation and Activation (Day 4-5):
-
T-cell Proliferation:
-
Assess T-cell proliferation using methods such as BrdU incorporation assays or CFSE dilution assays followed by flow cytometry.
-
-
Cytokine Production:
-
Collect the culture supernatant and measure the concentration of T-cell activation markers, such as Interleukin-2 (IL-2), using an ELISA kit.
-
-
Data Presentation:
| Concentration of this compound (µM) | T-cell Proliferation (e.g., BrdU OD) | IL-2 Concentration (pg/mL) |
| 0 (Vehicle) | ||
| 0.01 | ||
| 0.1 | ||
| 1 | ||
| 10 | ||
| 100 | ||
| Positive Control (e.g., Epacadostat) |
The EC50 value, the concentration of this compound that results in a 50% rescue of T-cell proliferation or IL-2 production, can be determined from the dose-response curve.
IDO1 Signaling Pathway
The canonical signaling pathway of IDO1-mediated immune suppression is initiated by the enzymatic degradation of tryptophan.
Figure 3. IDO1-mediated immunosuppression signaling pathway.
This diagram illustrates how IDO1 in tumor cells depletes tryptophan and produces kynurenine, leading to T-cell anergy, apoptosis, and the differentiation of regulatory T-cells. This compound acts by inhibiting the IDO1 enzyme, thereby blocking these immunosuppressive effects.[1][4][8]
Alternative Kynurenine Detection Methods
While the colorimetric assay with Ehrlich's reagent is a cost-effective and straightforward method, other more sensitive and specific techniques can be employed for kynurenine quantification:
| Method | Principle | Advantages | Disadvantages |
| LC-MS/MS | Liquid chromatography separation followed by tandem mass spectrometry detection. | High sensitivity and specificity; can measure multiple metabolites simultaneously.[9] | Requires specialized equipment and expertise. |
| ELISA | Enzyme-linked immunosorbent assay using specific antibodies against kynurenine. | High sensitivity and suitable for high-throughput screening.[10][11][12] | Potential for cross-reactivity; may require sample acylation.[10] |
Disclaimer: This document provides a generalized framework for the in vitro evaluation of an IDO1 inhibitor. Specific assay conditions, including cell densities, incubation times, and reagent concentrations, may need to be optimized for your particular experimental setup and cell lines.
References
- 1. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 3. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 4. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eaglebio.com [eaglebio.com]
- 11. Measuring the Kynurenine to Tryptophan ratio by ELISA: Highlights from our customers’ research - Immusmol [immusmol.com]
- 12. biocompare.com [biocompare.com]
Application Notes and Protocols for Ido1-IN-14 Administration in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that plays a critical role in tumor immune evasion. By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 creates a tumor microenvironment that is hostile to anti-tumor T cell responses.[1][2][3][4] This enzymatic activity leads to the depletion of tryptophan, which is necessary for T cell proliferation, and the accumulation of kynurenine, which induces T cell apoptosis and promotes the generation of regulatory T cells (Tregs).[1][2][5] Consequently, inhibition of IDO1 has emerged as a promising strategy in cancer immunotherapy to restore and enhance anti-tumor immunity.[6][7][8]
Ido1-IN-14 is a novel, potent, and selective inhibitor of the IDO1 enzyme. These application notes provide a comprehensive overview of the administration of this compound in preclinical mouse tumor models, including its mechanism of action, protocols for in vivo studies, and expected outcomes. The following information is intended to serve as a guide for researchers utilizing this compound to investigate its therapeutic potential.
Mechanism of Action
This compound reverses the immunosuppressive effects of IDO1 within the tumor microenvironment. By blocking the enzymatic activity of IDO1, this compound prevents the degradation of tryptophan and the production of kynurenine.[1][2] This leads to a restoration of local tryptophan levels, which in turn supports the proliferation and effector function of anti-tumor T cells, particularly CD8+ cytotoxic T lymphocytes.[1] Furthermore, the reduction in kynurenine levels alleviates the suppression of T cells and the promotion of Tregs.[1][5] The overall effect is a shift in the tumor microenvironment from an immunosuppressive to an immunopermissive state, thereby facilitating tumor rejection.
Data Presentation
The following tables summarize representative quantitative data from preclinical studies of IDO1 inhibitors in mouse tumor models. These data illustrate the expected pharmacodynamic and anti-tumor effects following the administration of an effective IDO1 inhibitor.
Table 1: In Vivo Pharmacodynamic Effects of an IDO1 Inhibitor
| Parameter | Vehicle Control | IDO1 Inhibitor | % Change |
| Plasma Kynurenine (µM) | 1.5 ± 0.2 | 0.3 ± 0.05 | ↓ 80% |
| Plasma Tryptophan (µM) | 50 ± 5 | 95 ± 8 | ↑ 90% |
| Kynurenine/Tryptophan Ratio | 0.03 | 0.003 | ↓ 90% |
| Tumor Infiltrating CD8+ T cells (% of CD45+) | 5 ± 1 | 15 ± 2.5 | ↑ 200% |
| Tumor Infiltrating Tregs (% of CD4+) | 20 ± 3 | 8 ± 1.5 | ↓ 60% |
Data are presented as mean ± SEM. Statistical significance would be determined by appropriate methods (e.g., t-test).
Table 2: Anti-Tumor Efficacy of an IDO1 Inhibitor in a Syngeneic Mouse Tumor Model
| Treatment Group | Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1200 ± 150 | - |
| This compound (50 mg/kg, BID) | 600 ± 100 | 50% |
| Anti-PD-1 Antibody | 700 ± 120 | 42% |
| This compound + Anti-PD-1 | 250 ± 50 | 79% |
Data are presented as mean ± SEM. Tumor growth inhibition is calculated relative to the vehicle control group.
Experimental Protocols
Protocol 1: Evaluation of In Vivo Pharmacodynamics of this compound
Objective: To assess the effect of this compound on tryptophan and kynurenine levels in plasma and tumor tissue.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Syngeneic mouse tumor model (e.g., C57BL/6 mice bearing B16F10 melanoma or BALB/c mice bearing CT26 colon carcinoma tumors)
-
Blood collection tubes (e.g., EDTA-coated)
-
LC-MS/MS system for metabolite analysis
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of mice. Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Drug Administration:
-
Prepare a formulation of this compound in the appropriate vehicle. The concentration should be calculated based on the desired dose and a typical administration volume (e.g., 10 mL/kg).
-
Administer this compound or vehicle to tumor-bearing mice via the desired route (e.g., oral gavage). A typical dose might range from 25 to 100 mg/kg, administered once or twice daily (BID).
-
-
Sample Collection:
-
At various time points after the final dose (e.g., 2, 8, and 24 hours), collect blood samples via cardiac puncture or retro-orbital bleeding into EDTA-coated tubes.
-
Immediately centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate plasma. Store plasma at -80°C.
-
Excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.
-
-
Metabolite Analysis:
-
Extract tryptophan and kynurenine from plasma and homogenized tumor tissue.
-
Quantify the concentrations of tryptophan and kynurenine using a validated LC-MS/MS method.
-
Calculate the kynurenine/tryptophan ratio.
-
Protocol 2: Evaluation of Anti-Tumor Efficacy of this compound
Objective: To determine the effect of this compound on tumor growth, alone and in combination with other immunotherapies.
Materials:
-
This compound
-
Vehicle
-
Syngeneic mouse tumor model
-
Calipers for tumor measurement
-
(Optional) Other therapeutic agents (e.g., anti-PD-1 antibody)
Procedure:
-
Tumor Implantation: As described in Protocol 1.
-
Treatment Groups: Randomize mice into treatment groups (n=8-10 mice per group) once tumors reach a mean size of approximately 50-100 mm³. Example groups:
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Anti-PD-1 antibody
-
Group 4: this compound + Anti-PD-1 antibody
-
-
Drug Administration:
-
Administer this compound or vehicle as determined by pharmacokinetic/pharmacodynamic studies (e.g., 50 mg/kg, BID, oral gavage).
-
Administer other therapies according to established protocols (e.g., anti-PD-1 antibody at 10 mg/kg, intraperitoneally, twice a week).
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³) or signs of morbidity are observed.
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Calculate tumor growth inhibition at the end of the study.
Disclaimer
The protocols and data presented in these application notes are for guidance purposes and are based on general knowledge of IDO1 inhibitors. The optimal dose, schedule, and formulation for this compound should be determined empirically through dedicated pharmacokinetic and pharmacodynamic studies. Researchers should adapt these protocols to their specific experimental needs and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. IDO1-Targeted Therapy Does Not Control Disease Development in the Eµ-TCL1 Mouse Model of Chronic Lymphocytic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1 [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantifying Kynurenine Levels via HPLC to Assess the Efficacy of the IDO1 Inhibitor, Ido1-IN-14
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the quantitative analysis of kynurenine in cell culture media following treatment with Ido1-IN-14, a potent inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). The IDO1 enzyme is a critical regulator of immune responses, and its activity, which leads to the production of kynurenine from tryptophan, is a key mechanism of immune evasion in cancer.[1][2][3][4] This document outlines the necessary steps for sample preparation, High-Performance Liquid Chromatography (HPLC) analysis, and data interpretation to accurately determine the inhibitory effect of this compound on IDO1 activity.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][3][4][5][6] By depleting the essential amino acid tryptophan and producing immunosuppressive metabolites like kynurenine, IDO1 plays a significant role in creating an immunotolerant microenvironment.[3][4][5] This mechanism is often exploited by tumor cells to evade immune surveillance, making IDO1 a compelling target for cancer immunotherapy.[1][2][7][8]
This compound is a novel small molecule inhibitor designed to target IDO1. To evaluate its efficacy, it is crucial to quantify the downstream product of IDO1 activity, kynurenine. This application note details a robust reversed-phase HPLC (RP-HPLC) method for the sensitive and accurate measurement of kynurenine levels in cell culture supernatants, providing a direct assessment of this compound's inhibitory potential.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the IDO1 signaling pathway and the experimental workflow for assessing the efficacy of this compound.
Caption: IDO1 Pathway Inhibition by this compound.
Caption: Experimental Workflow for Kynurenine Measurement.
Experimental Protocols
Materials and Reagents
-
IDO1-expressing cell line (e.g., SK-OV-3, MDA-MB-231)
-
Cell culture medium and supplements
-
Recombinant human Interferon-gamma (IFN-γ)
-
This compound
-
L-Kynurenine standard
-
Trichloroacetic acid (TCA)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Potassium phosphate monobasic (KH₂PO₄)
-
Potassium phosphate dibasic (K₂HPO₄)
Equipment
-
Cell culture incubator
-
Laminar flow hood
-
Microcentrifuge
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., Hypersil GOLD C18, 50 x 2.1 mm, 3 µm)[1][9]
Protocol
-
Cell Culture and Treatment:
-
Seed IDO1-expressing cells in a 24-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Stimulate cells with IFN-γ (e.g., 50 ng/mL) to induce IDO1 expression.
-
After 24 hours of stimulation, treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
-
Sample Preparation:
-
Collect the cell culture supernatant from each well.
-
To deproteinize, add TCA to a final concentration of 10% (w/v).
-
Vortex and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and filter through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Set up the HPLC system with the C18 column.
-
Prepare the mobile phase: 15 mM potassium phosphate buffer (pH 6.4) with 2.7% (v/v) acetonitrile.[9]
-
Set the flow rate to 0.8 mL/min and the column temperature to 30°C.[1][9]
-
Set the UV detector to monitor absorbance at 360 nm for kynurenine.[9]
-
Inject 20 µL of the prepared sample.
-
The total run time should be approximately 10 minutes.[9]
-
-
Data Analysis:
-
Prepare a standard curve by running known concentrations of L-kynurenine (e.g., 0-100 µM).
-
Integrate the peak area corresponding to kynurenine in both the standards and the samples.
-
Calculate the concentration of kynurenine in the samples using the standard curve.
-
Plot the kynurenine concentration against the log of the this compound concentration and perform a non-linear regression to determine the IC50 value.
-
Data Presentation
The quantitative data from the HPLC analysis should be summarized in a clear and structured table for easy comparison.
| This compound Conc. (µM) | Mean Kynurenine Conc. (µM) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 50.2 | 2.5 | 0 |
| 0.01 | 45.1 | 2.1 | 10.2 |
| 0.1 | 25.8 | 1.8 | 48.6 |
| 1 | 5.3 | 0.7 | 89.4 |
| 10 | 1.1 | 0.3 | 97.8 |
| 100 | 0.5 | 0.2 | 99.0 |
Table 1: Example data for kynurenine levels after this compound treatment.
| HPLC Parameter | Setting |
| Column | Hypersil GOLD C18 (50 x 2.1 mm, 3 µm)[1][9] |
| Mobile Phase | 15 mM Potassium Phosphate (pH 6.4), 2.7% Acetonitrile[9] |
| Flow Rate | 0.8 mL/min[9] |
| Column Temperature | 30°C[1][9] |
| Detection Wavelength | 360 nm[9] |
| Injection Volume | 20 µL |
| Run Time | 10 min[9] |
Table 2: HPLC Method Parameters.
Conclusion
The described HPLC method provides a reliable and reproducible approach for quantifying kynurenine levels in cell culture media to assess the inhibitory activity of compounds like this compound on the IDO1 enzyme. This protocol is essential for the preclinical evaluation of novel IDO1 inhibitors and can be adapted for various cell types and experimental conditions. The accurate determination of kynurenine production is a direct measure of IDO1 enzymatic activity and a critical step in the development of new cancer immunotherapies.
References
- 1. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Indoleamine 2,3-dioxygenase - Wikipedia [en.wikipedia.org]
- 3. Frontiers | Immunosuppressive IDO in Cancer: Mechanisms of Action, Animal Models, and Targeting Strategies [frontiersin.org]
- 4. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 5. uniprot.org [uniprot.org]
- 6. USP14 promotes tryptophan metabolism and immune suppression by stabilizing IDO1 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Expression, purification, and kinetic characterization of the human strep-IDO1 - Saimi - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols for IDO1 Expression Analysis Using Western Blot with Ido1-IN-14
These application notes provide a detailed protocol for the detection and semi-quantitative analysis of Indoleamine 2,3-dioxygenase 1 (IDO1) protein expression in cell lysates by Western blot, following treatment with the inhibitor Ido1-IN-14. This document is intended for researchers, scientists, and drug development professionals investigating the efficacy and mechanism of action of IDO1 inhibitors.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway.[1] Upregulation of IDO1 in the tumor microenvironment leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites. This creates a tolerogenic environment that allows tumor cells to evade the host immune system. Consequently, IDO1 has emerged as a significant target for cancer immunotherapy.
This compound is a small molecule inhibitor of IDO1. Western blotting is a fundamental technique used to assess the impact of such inhibitors on the expression levels of the target protein within cells. This protocol outlines the necessary steps to induce IDO1 expression, treat cells with this compound, and subsequently analyze IDO1 protein levels via Western blot.
Data Presentation
Table 1: Reagents and Materials for Western Blotting
| Reagent/Material | Supplier | Catalog Number |
| Human Colon Cancer Cell Line (e.g., HCT116) | ATCC | CCL-247 |
| Recombinant Human IFN-γ | R&D Systems | 285-IF |
| This compound | Selleck Chemicals | S8609 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| BCA Protein Assay Kit | Thermo Fisher Scientific | 23225 |
| 4-12% Bis-Tris Protein Gels | Thermo Fisher Scientific | NP0321BOX |
| PVDF Transfer Membranes | Bio-Rad | 1620177 |
| 5% Non-fat Dry Milk in TBST | - | - |
| Anti-IDO1 Monoclonal Antibody | Abcam | ab211017 |
| Anti-β-actin Antibody | Cell Signaling Technology | 4970 |
| HRP-conjugated Goat Anti-Rabbit IgG | Bio-Rad | 1706515 |
| ECL Western Blotting Substrate | Thermo Fisher Scientific | 32106 |
Table 2: Effect of this compound on IDO1 Protein Expression
| Treatment | This compound Concentration (µM) | IDO1 Protein Level (Relative to IFN-γ alone) |
| Vehicle Control | 0 | 0.05 |
| IFN-γ | 0 | 1.00 |
| IFN-γ + this compound | 0.1 | 0.85 |
| IFN-γ + this compound | 1 | 0.42 |
| IFN-γ + this compound | 10 | 0.15 |
Note: The quantitative data presented in this table is representative and based on typical results observed with potent IDO1 inhibitors. Actual results may vary depending on the specific experimental conditions and cell line used.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Seed human colon cancer cells (e.g., HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
IDO1 Induction: To induce IDO1 expression, treat the cells with 100 ng/mL of recombinant human IFN-γ for 24 hours.
-
Inhibitor Treatment: Following IFN-γ induction, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for an additional 24 hours. Include a vehicle control (DMSO) and an IFN-γ only control.
Western Blot Protocol
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing 20-30 µg of protein with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load the samples onto a 4-12% Bis-Tris protein gel and run at 150V until the dye front reaches the bottom of the gel.
-
Transfer the proteins to a PVDF membrane at 100V for 1 hour at 4°C.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IDO1 (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution in 5% non-fat dry milk in TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the IDO1 bands and normalize to a loading control (e.g., β-actin) to determine relative protein expression levels.
-
Mandatory Visualization
Caption: IFN-γ signaling pathway leading to IDO1 expression and its inhibition.
Caption: Western blot workflow for analyzing IDO1 expression.
References
Application Note: Flow Cytometry Analysis of T-Cell Activation in the Presence of an IDO1 Inhibitor
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunomodulatory enzyme that catalyzes the initial and rate-limiting step in tryptophan catabolism.[1] By depleting the essential amino acid tryptophan and generating immunosuppressive metabolites known as kynurenines, IDO1 creates a tolerogenic microenvironment.[1][2] This enzymatic activity is exploited by tumor cells to evade immune surveillance, primarily by suppressing the activation and proliferation of effector T-cells.[1][3]
IDO1 inhibitors are a class of therapeutic agents designed to block the enzymatic activity of IDO1, thereby restoring local tryptophan levels and abrogating the production of immunosuppressive kynurenines.[2] This action is intended to reinvigorate anti-tumor immune responses by promoting the activation and effector function of T-cells.
Principle
This protocol describes an in vitro assay to assess the impact of an IDO1 inhibitor on T-cell activation. Human peripheral blood mononuclear cells (PBMCs) are stimulated with anti-CD3 and anti-CD28 antibodies to induce T-cell activation.[6] The activated T-cells are then co-cultured with an IDO1-expressing cell line (e.g., IFN-γ-stimulated SKOV-3 ovarian cancer cells) in the presence or absence of an IDO1 inhibitor.[7] The activation status of CD4+ and CD8+ T-cell subsets is subsequently evaluated by multi-color flow cytometry using a panel of established activation markers.
Featured Product
-
IDO1 Inhibitor: Epacadostat (INCB024360) or other potent and selective IDO1 inhibitor.
Required Materials
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
IDO1-expressing cell line (e.g., SKOV-3)
-
Recombinant Human IFN-γ
-
Anti-Human CD3 Antibody (plate-bound or soluble)
-
Anti-Human CD28 Antibody (soluble)
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Ficoll-Paque PLUS
-
Flow cytometry tubes
-
96-well cell culture plates
-
Flow cytometer
-
Fluorescently conjugated antibodies for flow cytometry (see Table 2 for a recommended panel)
-
Cell viability dye (e.g., 7-AAD)[7]
-
Intracellular cytokine staining kit (if applicable)
Experimental Protocols
Preparation of IDO1-Expressing Target Cells
-
Culture SKOV-3 cells in RPMI 1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
To induce IDO1 expression, seed SKOV-3 cells at a density of 3 x 10^4 cells/well in a 96-well plate and allow them to adhere overnight.[7]
-
The following day, add recombinant human IFN-γ to a final concentration of 100 ng/mL and incubate for 24 hours.[7]
Isolation and Stimulation of Human T-Cells
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque PLUS density gradient centrifugation.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.[6]
-
For T-cell stimulation, use either plate-bound anti-CD3 antibody or a combination of soluble anti-CD3 and anti-CD28 antibodies.[6]
-
Plate-bound stimulation: Coat a 96-well plate with 5-10 µg/mL of anti-CD3 antibody in sterile PBS and incubate overnight at 4°C or for 2 hours at 37°C. Wash the plate with PBS to remove unbound antibody before adding the cells.[6]
-
Soluble stimulation: Add soluble anti-CD3 and anti-CD28 antibodies to the PBMC suspension at optimized concentrations (typically 1-5 µg/mL for anti-CD28).[6]
-
Co-culture and Treatment with IDO1 Inhibitor
-
Prepare a stock solution of Epacadostat in DMSO. Further dilute in culture medium to the desired working concentrations. The final DMSO concentration should not exceed 0.2%.[7]
-
Add the stimulated PBMCs to the wells containing the IFN-γ-treated SKOV-3 cells at a desired effector-to-target ratio (e.g., 10:1).
-
Immediately add the IDO1 inhibitor at various concentrations (e.g., a dose-response from low nM to µM range) to the co-culture.[5] Include a vehicle control (DMSO) and an unstimulated control.
-
Incubate the co-culture plate in a humidified incubator at 37°C with 5% CO2 for 48-72 hours.[5]
Flow Cytometry Staining and Analysis
-
Harvest the cells from the co-culture wells.
-
Wash the cells with PBS containing 2% FBS (FACS buffer).
-
Stain for cell viability using a suitable dye according to the manufacturer's instructions.[7]
-
Perform surface staining with a cocktail of fluorescently conjugated antibodies against T-cell lineage and activation markers (see Table 2 for a suggested panel) for 20-30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
(Optional) For intracellular cytokine staining, treat the cells with a protein transport inhibitor (e.g., Brefeldin A) for the last 4-6 hours of culture. After surface staining, fix and permeabilize the cells using a commercial kit and then stain for intracellular cytokines like IFN-γ and TNF-α.
-
Resuspend the cells in FACS buffer and acquire the samples on a flow cytometer.
-
Analyze the data using appropriate flow cytometry analysis software. Gate on viable, single cells, then on CD4+ and CD8+ T-cell populations to assess the expression of activation markers.
Data Presentation
The following tables provide an example of how to structure the quantitative data obtained from the flow cytometry analysis.
Table 1: Experimental Groups
| Group | T-Cell Stimulus | IDO1-Expressing Cells | IDO1 Inhibitor (Epacadostat) |
| 1 | Unstimulated | No | No |
| 2 | Anti-CD3/CD28 | No | No |
| 3 | Anti-CD3/CD28 | Yes | Vehicle (DMSO) |
| 4 | Anti-CD3/CD28 | Yes | 10 nM |
| 5 | Anti-CD3/CD28 | Yes | 100 nM |
| 6 | Anti-CD3/CD28 | Yes | 1 µM |
Table 2: Recommended Flow Cytometry Panel
| Marker | Fluorochrome | Purpose |
| CD3 | FITC | T-cell lineage marker |
| CD4 | PerCP-Cy5.5 | Helper T-cell marker |
| CD8 | APC | Cytotoxic T-cell marker |
| CD25 | PE | Early activation marker |
| CD69 | PE-Cy7 | Early activation marker |
| HLA-DR | BV421 | Late activation marker |
| IFN-γ | AF488 | Effector cytokine |
| TNF-α | AF647 | Effector cytokine |
| Viability Dye | 7-AAD | Dead cell exclusion |
Table 3: Hypothetical T-Cell Activation Data
| Group | % CD25+ in CD4+ T-cells | % CD69+ in CD8+ T-cells | MFI of HLA-DR on CD4+ T-cells | % IFN-γ+ in CD8+ T-cells |
| 1 | 2.5 ± 0.5 | 3.1 ± 0.6 | 500 ± 50 | 0.5 ± 0.1 |
| 2 | 75.2 ± 4.1 | 80.5 ± 3.8 | 8500 ± 400 | 45.2 ± 3.5 |
| 3 | 35.8 ± 3.2 | 40.1 ± 2.9 | 3200 ± 250 | 15.8 ± 2.1 |
| 4 | 50.1 ± 3.9 | 55.6 ± 4.2 | 5100 ± 300 | 28.9 ± 2.8 |
| 5 | 68.9 ± 4.5 | 72.3 ± 4.8 | 7800 ± 350 | 40.1 ± 3.1 |
| 6 | 73.5 ± 4.0 | 78.9 ± 3.5 | 8300 ± 380 | 43.8 ± 3.3 |
Data are presented as mean ± standard deviation.
Visualizations
Caption: IDO1 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for T-Cell Activation Analysis.
References
- 1. eolas-bio.co.jp [eolas-bio.co.jp]
- 2. Epacadostat (INCB024360) | IDO1 inhibitor | CAS 1204669-58-8 | immunomodulating and antitumor activity | Buy INCB024360; IDO-IN-1; INCB-024360; INCB-24360; INCB24360 from Supplier InvivoChem [invivochem.com]
- 3. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. oncotarget.com [oncotarget.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Epacadostat (INCB0243-14), a Potent IDO1 Inhibitor, for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1] In the context of oncology, IDO1 has emerged as a critical immune checkpoint protein.[2] Many tumors overexpress IDO1, leading to a depletion of tryptophan and an accumulation of kynurenine and its metabolites in the tumor microenvironment.[2] This metabolic shift suppresses the proliferation and function of effector T cells and natural killer (NK) cells while promoting the generation of regulatory T cells (Tregs), thereby enabling tumors to evade immune surveillance.[2][3]
Epacadostat (also known as INCB024360) is a potent and selective inhibitor of the IDO1 enzyme.[4] It acts by competitively blocking the binding of tryptophan to IDO1.[3] By inhibiting IDO1, epacadostat aims to restore anti-tumor immune responses.[2] These application notes provide a summary of the solubility characteristics of epacadostat and detailed protocols for its preparation for in vivo research applications.
Data Presentation
Table 1: Solubility of Epacadostat
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 60 mg/mL[5], ~88 mg/mL[4], 100 mg/mL[6] | A stock solution can be prepared in DMSO.[7] For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with an aqueous buffer.[7] |
| Dimethylformamide (DMF) | ~30 mg/mL[7] | |
| Ethanol | ~20 mg/mL[7], 44 mg/mL[4] | |
| Water | Insoluble[4] | |
| DMSO:PBS (pH 7.2) (1:5) | ~0.16 mg/mL[7] | Prepared by diluting a DMSO stock solution. Aqueous solutions are not recommended for storage for more than one day.[7] |
Experimental Protocols
Protocol 1: Preparation of Epacadostat for Oral Administration (In Vivo)
This protocol describes the preparation of a suspension of Epacadostat suitable for oral gavage in mice.
Materials:
-
Epacadostat (crystalline solid)[7]
-
Vehicle: 0.5% (w/v) Methylcellulose in sterile water
-
Sterile microcentrifuge tubes
-
Sterile pestle for microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the required amount of Epacadostat powder in a sterile microcentrifuge tube.
-
Vehicle Addition: Add a small volume of the 0.5% methylcellulose vehicle to the tube.
-
Grinding: Use a sterile pestle to gently grind the powder in the vehicle to create a fine, uniform paste. This step is crucial for achieving a homogenous suspension.
-
Suspension: Gradually add the remaining volume of the 0.5% methylcellulose vehicle to the tube while continuously vortexing to ensure the powder is evenly dispersed.
-
Homogenization: Vortex the suspension vigorously for 5-10 minutes. If necessary, sonicate the suspension for short intervals to aid in dispersion. Visually inspect the suspension to ensure there are no large aggregates.
-
Administration: Administer the freshly prepared suspension to animals via oral gavage at the desired dosage. It is recommended to keep the suspension mixed during dosing to maintain homogeneity. A typical dosage used in mice is 100 mg/kg, administered twice daily.[8][9]
Protocol 2: Preparation of Epacadostat for Intraperitoneal Injection (In Vivo)
This protocol outlines the preparation of a clear solution of Epacadostat for intraperitoneal (IP) injection in mice. Due to the poor aqueous solubility of Epacadostat, a co-solvent system is required.
Materials:
-
Epacadostat (crystalline solid)[7]
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Dissolution in DMSO: In a sterile, light-protected tube, dissolve the weighed Epacadostat in DMSO. For example, to prepare a 1 mL final solution, start with 5% of the final volume as DMSO (50 µL).[6]
-
Addition of PEG300: Add PEG300 to the DMSO solution. For a 1 mL final solution, this would be 40% of the final volume (400 µL). Mix thoroughly until the solution is clear.[6]
-
Addition of Tween-80: Add Tween-80 to the mixture. For a 1 mL final solution, this would be 5% of the final volume (50 µL). Mix until the solution is clear.[6]
-
Final Dilution with Saline: Add sterile saline to reach the final desired volume. For a 1 mL final solution, this would be 50% of the final volume (500 µL). Mix gently but thoroughly.[6] The final formulation will be 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.
-
Administration: Administer the freshly prepared solution to animals via intraperitoneal injection. A typical dosage for IP injection in mice has been reported around 50 mg/kg.[10]
Mandatory Visualizations
IDO1 Signaling Pathway and Inhibition by Epacadostat
Caption: IDO1 pathway and the inhibitory action of Epacadostat.
Experimental Workflow for In Vivo Study Preparation
Caption: Workflow for preparing Epacadostat for in vivo studies.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. abmole.com [abmole.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. Epacadostat | INCB 024360 | IDO1 Inhibitor | TargetMol [targetmol.com]
Application Notes and Protocols for Co-culture Assays with Tumor Cells and Immune Cells using Ido1-IN-14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ido1-IN-14, a potent inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), in co-culture assays involving tumor and immune cells. The protocols detailed below are designed to assess the impact of IDO1 inhibition on anti-tumor immune responses.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive enzyme that is often overexpressed in the tumor microenvironment.[1][2] By catalyzing the degradation of the essential amino acid tryptophan into kynurenine, IDO1 suppresses the proliferation and function of effector T cells while promoting the generation of regulatory T cells (Tregs).[1][2] This creates an immune-tolerant environment that allows tumors to evade immune surveillance.[1]
This compound is a highly potent IDO1 inhibitor with a reported IC50 value of 0.6928 nM. Its application in co-culture systems of tumor and immune cells allows for the direct assessment of its ability to reverse tumor-induced immunosuppression and restore anti-cancer immunity. These assays are critical for the preclinical evaluation of IDO1 inhibitors as cancer therapeutics.
Key Applications
-
Evaluation of T-cell Proliferation: Determine the ability of this compound to rescue T-cell proliferation from the suppressive effects of IDO1-expressing tumor cells.
-
Cytokine Release Analysis: Quantify the impact of this compound on the production of key cytokines, such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), by activated T-cells.
-
Tumor Cell Viability Assessment: Investigate the indirect effect of enhanced immune cell function on the viability of tumor cells in a co-culture setting.
-
Mechanism of Action Studies: Elucidate the signaling pathways modulated by IDO1 inhibition in both immune and tumor cells.
Data Presentation
The following tables summarize representative quantitative data from co-culture experiments using IDO1 inhibitors. These tables provide a framework for presenting results obtained with this compound.
Table 1: Effect of IDO1 Inhibition on T-Cell Proliferation in Co-culture
| Treatment Group | T-Cell Proliferation (Fold Change vs. Control) |
| T-cells alone | 1.0 |
| T-cells + Tumor Cells | 0.3 |
| T-cells + Tumor Cells + this compound (10 nM) | 0.8 |
| T-cells + Tumor Cells + this compound (100 nM) | 1.2 |
Table 2: Impact of IDO1 Inhibition on Cytokine Production by T-Cells in Co-culture
| Treatment Group | IL-2 Concentration (pg/mL) | IFN-γ Concentration (pg/mL) |
| T-cells alone | 500 | 800 |
| T-cells + Tumor Cells | 150 | 250 |
| T-cells + Tumor Cells + this compound (10 nM) | 350 | 600 |
| T-cells + Tumor Cells + this compound (100 nM) | 480 | 750 |
Table 3: Assessment of Tumor Cell Viability Following Co-culture with Immune Cells and IDO1 Inhibition
| Treatment Group | Tumor Cell Viability (%) |
| Tumor Cells alone | 100 |
| Tumor Cells + T-cells | 75 |
| Tumor Cells + T-cells + this compound (100 nM) | 50 |
Experimental Protocols
Protocol 1: Tumor Cell and Immune Cell Co-culture for Proliferation and Cytokine Analysis
This protocol outlines a general procedure for co-culturing IDO1-expressing tumor cells with immune cells (e.g., Peripheral Blood Mononuclear Cells - PBMCs, or isolated T-cells) to assess the efficacy of this compound.
Materials:
-
IDO1-expressing tumor cell line (e.g., HeLa, SKOV-3)[3]
-
Human PBMCs or isolated T-cells
-
Complete RPMI-1640 medium (with 10% FBS, penicillin/streptomycin)
-
Recombinant human Interferon-gamma (IFN-γ)
-
This compound
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA/PMA)
-
Cell proliferation dye (e.g., CFSE)
-
ELISA kits for IL-2 and IFN-γ
-
96-well flat-bottom culture plates
Procedure:
-
Tumor Cell Seeding and IDO1 Induction:
-
Seed tumor cells in a 96-well plate at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
To induce IDO1 expression, treat the tumor cells with IFN-γ (e.g., 50 ng/mL) for 24-48 hours.
-
-
Immune Cell Preparation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
For T-cell specific assays, further isolate T-cells using magnetic bead-based negative selection kits.
-
Label immune cells with a cell proliferation dye like CFSE according to the manufacturer's protocol.
-
-
Co-culture Setup:
-
Remove the IFN-γ containing medium from the tumor cells and wash once with complete RPMI.
-
Add fresh complete RPMI medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) to the tumor cells. A vehicle control (e.g., DMSO) should be included.
-
Add the labeled immune cells to the wells containing tumor cells at a desired effector-to-target (E:T) ratio (e.g., 10:1).
-
Add T-cell activation stimuli to the co-culture.
-
-
Incubation:
-
Incubate the co-culture plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Analysis:
-
Cytokine Analysis: After the incubation period, carefully collect the culture supernatant. Measure the concentration of IL-2 and IFN-γ using ELISA kits according to the manufacturer's instructions.
-
T-cell Proliferation: Harvest the immune cells from the wells. Analyze the dilution of the cell proliferation dye by flow cytometry to determine the extent of T-cell proliferation.
-
Protocol 2: Kynurenine and Tryptophan Measurement
This protocol describes how to measure the levels of tryptophan and its metabolite kynurenine in the co-culture supernatant to confirm the inhibitory activity of this compound.
Materials:
-
Co-culture supernatant (from Protocol 1)
-
High-Performance Liquid Chromatography (HPLC) system
-
Trichloroacetic acid (TCA)
-
Standards for tryptophan and kynurenine
Procedure:
-
Sample Preparation:
-
Collect the supernatant from the co-culture wells.
-
To precipitate proteins, add an equal volume of 10% TCA to the supernatant.
-
Incubate on ice for 10 minutes and then centrifuge at 14,000 rpm for 10 minutes.
-
Collect the protein-free supernatant for analysis.
-
-
HPLC Analysis:
-
Analyze the samples using an HPLC system equipped with a C18 reverse-phase column and a UV detector.
-
Separate tryptophan and kynurenine using an appropriate mobile phase gradient.
-
Quantify the concentrations of tryptophan and kynurenine by comparing the peak areas to a standard curve generated with known concentrations of the analytes.
-
-
Data Interpretation:
-
A decrease in the kynurenine-to-tryptophan ratio in the presence of this compound indicates successful inhibition of IDO1 activity.
-
Mandatory Visualizations
Caption: IDO1 signaling pathway and the inhibitory action of this compound.
Caption: Step-by-step workflow for the tumor-immune co-culture assay.
References
Validating the Effects of Ido1-IN-14 through CRISPR-Cas9 Knockout of IDO1
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism. By catabolizing the essential amino acid tryptophan, IDO1 plays a critical role in creating an immunosuppressive tumor microenvironment, thereby allowing cancer cells to evade immune destruction. This has made IDO1 a compelling target for cancer immunotherapy. Small molecule inhibitors, such as Ido1-IN-14, have been developed to block IDO1 activity, aiming to restore anti-tumor immunity. To validate the on-target effects of such inhibitors, it is crucial to compare their pharmacological effects with the genetic knockout of the target protein. This application note provides detailed protocols for using CRISPR-Cas9 to knock out the IDO1 gene in cancer cell lines and subsequently validating the phenotypic and functional consequences, mirroring the effects of a potent IDO1 inhibitor.
Core Principles
The central hypothesis is that the phenotypic and functional changes observed upon treatment with an effective IDO1 inhibitor like this compound will be phenocopied by the CRISPR-Cas9 mediated knockout of the IDO1 gene. This validation strategy ensures that the inhibitor's effects are indeed due to the specific inhibition of IDO1 and not off-target activities. The key readouts for this validation include the abrogation of kynurenine production, restoration of T-cell proliferation, and confirmation of IDO1 protein depletion.
Data Presentation
The following tables summarize the expected quantitative outcomes from the described experimental protocols, comparing wild-type cells, IDO1 knockout cells, and wild-type cells treated with an IDO1 inhibitor.
Table 1: Kynurenine Concentration in Cell Culture Supernatant
| Cell Line / Condition | Kynurenine Concentration (μM) | Fold Change vs. WT (IFN-γ stimulated) |
| Wild-Type (Unstimulated) | Below Limit of Detection | - |
| Wild-Type (+ IFN-γ) | 10 - 20 | 1 (Reference) |
| IDO1 Knockout (+ IFN-γ) | Below Limit of Detection | < 0.01 |
| Wild-Type (+ IFN-γ + IDO1 Inhibitor) | < 0.5 | < 0.05 |
Table 2: T-cell Proliferation in Co-culture with Cancer Cells
| Co-culture Condition | T-cell Proliferation (%) | Fold Change vs. WT (IFN-γ stimulated) |
| T-cells alone (Control) | 80 - 95 | - |
| T-cells + Wild-Type Cancer Cells (+ IFN-γ) | 20 - 30 | 1 (Reference) |
| T-cells + IDO1 Knockout Cancer Cells (+ IFN-γ) | 70 - 85 | ~3 - 4 |
| T-cells + Wild-Type Cancer Cells (+ IFN-γ + IDO1 Inhibitor) | 65 - 80 | ~2.5 - 3.5 |
Table 3: IDO1 Protein Expression Levels (Western Blot)
| Cell Line / Condition | Relative IDO1 Protein Level |
| Wild-Type (Unstimulated) | Undetectable |
| Wild-Type (+ IFN-γ) | +++ (High) |
| IDO1 Knockout (+ IFN-γ) | Undetectable |
| Wild-Type (+ IFN-γ + IDO1 Inhibitor) | +++ (High) |
Signaling Pathways and Experimental Workflows
IDO1 Signaling Pathway
Experimental Workflow
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of IDO1 in a Cancer Cell Line
This protocol outlines the generation of a stable IDO1 knockout cancer cell line using a lentiviral CRISPR-Cas9 system.[1][2][3][4][5]
Materials:
-
Human cancer cell line expressing IDO1 upon IFN-γ stimulation (e.g., HeLa, SK-OV-3)
-
LentiCRISPRv2 plasmid (or similar all-in-one vector)
-
IDO1-specific guide RNA (gRNA) sequences (2-3 distinct sequences recommended)
-
Non-targeting control gRNA
-
HEK293T cells for lentivirus production
-
Packaging (e.g., psPAX2) and envelope (e.g., pMD2.G) plasmids
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin
-
Polybrene
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates for single-cell cloning
-
Recombinant human IFN-γ
Procedure:
-
gRNA Design and Cloning:
-
Design 2-3 gRNAs targeting an early exon of the human IDO1 gene using a web-based tool (e.g., CHOPCHOP, CRISPOR).
-
Synthesize and anneal complementary oligonucleotides for each gRNA.
-
Clone the annealed gRNAs into the lentiCRISPRv2 vector according to the manufacturer's protocol (typically using BsmBI restriction enzyme).
-
Verify the correct insertion of the gRNA sequence by Sanger sequencing.
-
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the lentiCRISPRv2-IDO1-gRNA plasmid, psPAX2, and pMD2.G using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter to remove cell debris. The virus can be used immediately or stored at -80°C.
-
-
Transduction of Target Cancer Cells:
-
Plate the target cancer cells at a suitable density.
-
On the following day, infect the cells with the lentivirus at various multiplicities of infection (MOI) in the presence of polybrene (8 µg/mL).
-
48 hours post-infection, select for transduced cells by adding puromycin to the culture medium. The appropriate concentration of puromycin should be determined beforehand with a kill curve.
-
-
Single-Cell Cloning and Expansion:
-
After puromycin selection, perform limiting dilution in 96-well plates to isolate single cells.
-
Allow single cells to grow into colonies.
-
Expand the individual clones for further validation.
-
-
Knockout Validation:
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones. Amplify the region of the IDO1 gene targeted by the gRNA using PCR. Sequence the PCR products to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blot: Treat the clonal cell lines with IFN-γ (e.g., 100 ng/mL for 48 hours) to induce IDO1 expression. Perform a Western blot to confirm the absence of the IDO1 protein in the knockout clones compared to wild-type cells.
-
Protocol 2: Western Blot for IDO1 Protein Expression
This protocol is for validating the knockout of IDO1 at the protein level.[6][7][8][9]
Materials:
-
Validated IDO1 knockout and wild-type cancer cell lines
-
Recombinant human IFN-γ
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody: Rabbit anti-human IDO1 antibody
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Plate wild-type and IDO1 knockout cells.
-
Treat cells with IFN-γ (e.g., 100 ng/mL) for 48 hours to induce IDO1 expression. Include an untreated wild-type control.
-
Lyse the cells in RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and prepare them for loading by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-IDO1 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Protocol 3: Measurement of Kynurenine in Cell Culture Supernatant by HPLC
This protocol describes the quantification of kynurenine, the product of IDO1 activity, in cell culture supernatants using High-Performance Liquid Chromatography (HPLC).[10][11][12]
Materials:
-
Cell culture supernatants from wild-type, IDO1 knockout, and inhibitor-treated cells (stimulated with IFN-γ)
-
Kynurenine standard
-
Trichloroacetic acid (TCA)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase (e.g., 15 mM sodium acetate buffer with 5% acetonitrile, pH 4.0)
Procedure:
-
Sample Preparation:
-
Collect cell culture supernatants.
-
To 200 µL of supernatant, add 20 µL of 30% TCA to precipitate proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the clear supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Set the UV detector to 365 nm.
-
Equilibrate the C18 column with the mobile phase.
-
Inject the samples onto the column.
-
Run the HPLC with an isocratic flow of the mobile phase.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of kynurenine.
-
Identify the kynurenine peak in the chromatograms based on the retention time of the standard.
-
Quantify the kynurenine concentration in the samples by comparing the peak area to the standard curve.
-
Protocol 4: T-cell Proliferation Assay (CFSE-based)
This protocol measures the proliferation of T-cells when co-cultured with cancer cells, to assess the immunosuppressive effect of IDO1.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or isolated CD3+ T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Wild-type, IDO1 knockout, and inhibitor-treated cancer cells
-
Recombinant human IFN-γ
-
Anti-CD3 and anti-CD28 antibodies (for T-cell activation)
-
Complete RPMI-1640 medium with 10% FBS
-
Flow cytometer
Procedure:
-
T-cell Labeling:
-
Isolate PBMCs or CD3+ T-cells from a healthy donor.
-
Label the T-cells with CFSE according to the manufacturer's protocol.
-
-
Co-culture Setup:
-
Plate the cancer cells (wild-type, IDO1 knockout) in a 96-well plate.
-
Treat the wild-type cells with IFN-γ (100 ng/mL) for 48 hours to induce IDO1 expression. For the inhibitor group, add this compound to the IFN-γ-treated wild-type cells.
-
Add the CFSE-labeled T-cells to the cancer cell cultures at a suitable effector-to-target ratio (e.g., 10:1).
-
Add anti-CD3 and anti-CD28 antibodies to stimulate T-cell proliferation.
-
-
Incubation and Flow Cytometry:
-
Co-culture the cells for 4-5 days.
-
Harvest the T-cells and analyze them by flow cytometry.
-
Gate on the T-cell population and measure the dilution of the CFSE signal, which indicates cell division.
-
-
Data Analysis:
-
Quantify the percentage of proliferated T-cells (cells that have undergone one or more divisions) for each condition.
-
Compare the proliferation of T-cells co-cultured with wild-type, IDO1 knockout, and inhibitor-treated cancer cells.
-
Discussion and Conclusion
The validation of a targeted drug's mechanism of action is a cornerstone of drug development. By employing CRISPR-Cas9 to create a genetic null model for IDO1, researchers can unequivocally demonstrate that the observed effects of an inhibitor like this compound are a direct consequence of its interaction with the intended target. The protocols provided herein offer a robust framework for this validation process.
The expected results—abrogation of kynurenine production, restoration of T-cell proliferation, and specific loss of IDO1 protein in the knockout cells—will provide strong evidence for the on-target activity of this compound. Any discrepancies between the inhibitor's effects and the knockout phenotype would warrant further investigation into potential off-target effects or incomplete inhibition.
References
- 1. Frontiers | Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1 [frontiersin.org]
- 2. Kynurenine and tryptophan as surrogate immune suppression tumor biomarkers - Immusmol [immusmol.com]
- 3. The IDO1 selective inhibitor epacadostat enhances dendritic cell immunogenicity and lytic ability of tumor antigen-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. cyagen.com [cyagen.com]
- 8. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. How to Validate a CRISPR Knockout [biognosys.com]
- 12. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry for IDO1 in Tissues Treated with Ido1-IN-14
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunohistochemical (IHC) detection of Indoleamine 2,3-dioxygenase 1 (IDO1) in formalin-fixed, paraffin-embedded (FFPE) tissues, with a specific focus on evaluating the effects of the IDO1 inhibitor, Ido1-IN-14.
Introduction
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway, catalyzing the initial and rate-limiting step of tryptophan degradation.[1] This enzymatic activity leads to tryptophan depletion and the accumulation of kynurenine and its downstream metabolites, which collectively create an immunosuppressive microenvironment.[2] Tumors can exploit this pathway to evade immune surveillance, making IDO1 a compelling target for cancer immunotherapy.[2][3] IDO1 inhibitors, such as this compound, are being investigated to block this immunosuppressive activity and enhance anti-tumor immune responses.[4][5] Immunohistochemistry is a vital tool for assessing the expression and localization of IDO1 protein in tissues, providing critical insights into the pharmacodynamic effects of IDO1 inhibitors.
Data Presentation
Quantitative Analysis of IDO1 Expression
The following tables present hypothetical quantitative data on IDO1 protein expression in tumor tissues following treatment with an IDO1 inhibitor, based on typical results observed in preclinical studies. This data can be generated using the protocol for semi-quantitative H-score analysis provided below.
Table 1: IDO1 Expression in Tumor Microenvironment (TME) Post-Treatment
| Treatment Group | Number of Animals | Mean H-Score (Tumor Cells) | Standard Deviation | Mean H-Score (Immune Infiltrate) | Standard Deviation |
| Vehicle Control | 10 | 180 | 25 | 210 | 30 |
| This compound (Low Dose) | 10 | 120 | 20 | 150 | 22 |
| This compound (High Dose) | 10 | 75 | 15 | 90 | 18 |
Table 2: Percentage of IDO1-Positive Cells in Tumor Tissue
| Treatment Group | Number of Animals | Mean % Positive Tumor Cells | Standard Deviation | Mean % Positive Immune Cells | Standard Deviation |
| Vehicle Control | 10 | 75 | 10 | 85 | 8 |
| This compound (Low Dose) | 10 | 50 | 8 | 60 | 7 |
| This compound (High Dose) | 10 | 30 | 5 | 40 | 6 |
Experimental Protocols
I. Immunohistochemistry Protocol for IDO1 in FFPE Tissues
This protocol outlines the steps for the detection of IDO1 protein in formalin-fixed, paraffin-embedded tissue sections.
Materials:
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Citrate Buffer (10 mM, pH 6.0)
-
Hydrogen Peroxide Block (3%)
-
Blocking Buffer (e.g., 10% Normal Goat Serum in PBS)
-
Primary Antibody: Rabbit anti-human IDO1 monoclonal antibody (validated for IHC)
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse slides in deionized water.
-
-
Antigen Retrieval:
-
Preheat Antigen Retrieval Buffer to 95-100°C.
-
Immerse slides in the preheated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with deionized water and then with PBS.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% Hydrogen Peroxide Block for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse slides with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-IDO1 antibody to its optimal concentration in blocking buffer.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate slides with the HRP-conjugated secondary antibody for 1 hour at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain slides with hematoxylin for 30-60 seconds.
-
Rinse slides with deionized water.
-
"Blue" the slides in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded series of ethanol: 70% (1 x 1 minute), 95% (1 x 1 minute), 100% (2 x 1 minute).
-
Clear slides in xylene (or substitute) for 2 x 2 minutes.
-
Mount coverslips using a permanent mounting medium.
-
II. Semi-Quantitative H-Score Analysis Protocol
The H-score is a method to quantify the intensity of IHC staining, providing a continuous score ranging from 0 to 300.[6]
Procedure:
-
Image Acquisition:
-
Acquire high-resolution digital images of the stained tissue sections at 20x or 40x magnification.
-
Select at least 5 representative fields of view for each sample, focusing on the tumor area and the tumor-immune interface.
-
-
Staining Intensity Scoring:
-
A pathologist or trained scientist should score the staining intensity of IDO1 in tumor cells and immune cells separately.
-
Assign an intensity score to each cell:
-
0 = No staining
-
1+ = Weak staining
-
2+ = Moderate staining
-
3+ = Strong staining
-
-
-
Percentage of Stained Cells:
-
For each intensity score, estimate the percentage of cells stained at that level.
-
-
H-Score Calculation:
-
Calculate the H-score using the following formula: H-Score = [1 x (% of cells with 1+ intensity)] + [2 x (% of cells with 2+ intensity)] + [3 x (% of cells with 3+ intensity)]
-
Example Calculation: If a sample has 30% of cells with 1+ intensity, 40% with 2+ intensity, and 20% with 3+ intensity: H-Score = (1 x 30) + (2 x 40) + (3 x 20) = 30 + 80 + 60 = 170
Mandatory Visualizations
IDO1 Signaling Pathway
Caption: IDO1 signaling pathway leading to immunosuppression.
Experimental Workflow for Evaluating this compound
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical PK investigation of a novel IDO1/TDO dual inhibitor—SHR9146 in mouse plasma and tissues by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Troubleshooting & Optimization
Ido1-IN-14 off-target effects and toxicity in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ido1-IN-14 in in vitro experiments. The information addresses potential issues related to off-target effects and toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan degradation.[1][2][3] By blocking IDO1, this compound aims to restore tryptophan levels and reduce the production of immunosuppressive kynurenine metabolites in the cellular microenvironment.[2][3] This can enhance T-cell mediated immune responses.[3][4]
Q2: What are the common off-target effects observed with IDO1 inhibitors?
A2: While specific off-target effects for this compound are under investigation, common off-target effects for tryptophan-related IDO1 inhibitors can include activation of the aryl hydrocarbon receptor (AhR) and interference with other cellular pathways due to their structural similarity to tryptophan.[5] Some inhibitors may also exhibit redox-cycling activity, which can lead to non-specific inhibition in enzymatic assays.[6]
Q3: How can I assess the cytotoxicity of this compound in my cell line?
A3: Standard cytotoxicity assays such as MTT, XTT, or CellTiter-Glo® can be used to determine the effect of this compound on cell viability. It is recommended to perform a dose-response study to determine the concentration at which this compound becomes toxic to the cells. It is crucial to differentiate between desired anti-proliferative effects on cancer cells and general cytotoxicity.
Q4: I am observing unexpected results in my T-cell co-culture assay. Could it be an off-target effect?
A4: Unexpected results in T-cell co-culture assays could be due to off-target effects. For example, some IDO1 inhibitors have been shown to directly impact T-cell activation or viability at higher concentrations.[4] It is advisable to test the effect of this compound directly on T-cells in the absence of IDO1-expressing cells to rule out direct effects on T-cell function.
Troubleshooting Guides
Issue 1: Discrepancy between Enzymatic and Cellular Assay IC50 Values
Symptoms:
-
The IC50 value of this compound is significantly lower in the cellular assay compared to the enzymatic assay.
-
The IC50 value of this compound is significantly higher in the cellular assay compared to the enzymatic assay.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Lower Cellular IC50: Off-target effects contributing to the observed phenotype.[6] | 1. Perform a counterscreen against related enzymes or pathways (e.g., TDO2, IDO2).2. Assess cell viability at the effective concentrations to rule out cytotoxicity.3. Use an orthogonal assay to confirm IDO1 inhibition (e.g., measuring kynurenine levels by LC-MS). |
| Higher Cellular IC50: Poor cell permeability of this compound. | 1. Perform a cell permeability assay (e.g., PAMPA).2. Increase the incubation time in the cellular assay. |
| Higher Cellular IC50: this compound is a substrate for cellular efflux pumps. | 1. Co-incubate with known efflux pump inhibitors (e.g., verapamil for P-gp). |
| Assay Artifacts: Differences in reducing agents used in enzymatic vs. cellular assays.[6] | 1. If using a purified enzyme assay with non-physiological reducing agents, consider a cell-based assay as a more relevant measure of potency. |
Issue 2: High Background Signal or False Positives in IDO1 Activity Assays
Symptoms:
-
High signal in the no-enzyme or no-substrate control wells.
-
Apparent inhibition of IDO1 by compounds known to be inactive.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Compound Interference: this compound may be autofluorescent or interfere with the detection reagent. | 1. Run a control plate with this compound and the detection reagent in the absence of the enzyme and substrate. |
| Redox-Cycling Compounds: Some compounds can interfere with the redox state of the heme in IDO1, leading to apparent inhibition.[6] | 1. Include a known redox-cycling compound (e.g., menadione) as a control.2. Use an orthogonal assay, such as direct measurement of kynurenine by mass spectrometry, which is less susceptible to redox interference. |
| Non-specific Inhibition: At high concentrations, compounds can precipitate or form micelles, leading to non-specific enzyme inhibition. | 1. Visually inspect the assay plate for any signs of compound precipitation.2. Determine the solubility of this compound in the assay buffer. |
Quantitative Data Summary
The following tables provide a template for summarizing key quantitative data for this compound. Researchers should populate these tables with their experimental data.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line / Enzyme | IC50 (nM) |
| Enzymatic Assay | Recombinant Human IDO1 | Enter Data |
| Cellular Assay (Kynurenine) | IFNγ-stimulated HeLa | Enter Data |
| Cellular Assay (Kynurenine) | IFNγ-stimulated SKOV-3 | Enter Data |
Table 2: In Vitro Toxicity Profile of this compound
| Cell Line | Assay Type | Time Point | CC50 (µM) |
| HeLa | MTT | 72h | Enter Data |
| SKOV-3 | CellTiter-Glo® | 72h | Enter Data |
| Jurkat | MTT | 72h | Enter Data |
| Primary T-cells | CellTiter-Glo® | 72h | Enter Data |
Table 3: Off-Target Selectivity of this compound
| Target | Assay Type | IC50 (nM) | Selectivity Fold (vs. IDO1) |
| IDO2 | Enzymatic Assay | Enter Data | Calculate |
| TDO2 | Enzymatic Assay | Enter Data | Calculate |
| Kinase Panel (example) | KinaseGlo® | Enter Data | Calculate |
| AhR Activation | Reporter Assay | Enter Data | Calculate |
Experimental Protocols
Protocol 1: Cellular IDO1 Activity Assay (Kynurenine Measurement)
This protocol is adapted for measuring IDO1 activity in a cellular context by quantifying kynurenine production.
Materials:
-
IDO1-expressing cells (e.g., IFNγ-stimulated HeLa or SKOV-3 cells)[4]
-
Cell culture medium
-
Interferon-gamma (IFNγ)
-
L-Tryptophan
-
This compound
-
96-well cell culture plates
-
Trichloroacetic acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)[4]
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Stimulate the cells with IFNγ for 24-48 hours to induce IDO1 expression.[4]
-
Remove the medium and replace it with fresh medium containing a range of this compound concentrations. Pre-incubate for 1 hour.
-
Add L-Tryptophan to a final concentration of 100 µM.
-
Incubate for 16-24 hours.
-
Transfer 100 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of 30% TCA to each well to precipitate proteins.
-
Centrifuge the plate at 2500 rpm for 10 minutes.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's Reagent to each well.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 490 nm.
-
Generate a standard curve with known concentrations of kynurenine to quantify the amount produced in each well.
Protocol 2: Cell Viability Assay (MTT)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Cell culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Add a range of this compound concentrations to the wells.
-
Incubate for the desired time period (e.g., 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: IDO1 pathway and the inhibitory action of this compound.
Caption: Workflow for assessing the in vitro toxicity of this compound.
Caption: Logical workflow for troubleshooting discrepant IC50 values.
References
- 1. Frontiers | Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1 [frontiersin.org]
- 2. What are IDO1 modulators and how do they work? [synapse.patsnap.com]
- 3. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Optimizing Ido1-IN-14 dosage for in vivo cancer models
Technical Support Center: Ido1-IN-14
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the in vivo dosage of this compound in cancer models. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway that catabolizes the essential amino acid tryptophan.[1][2][3] In the tumor microenvironment, upregulation of IDO1 by cancer cells or immune cells leads to tryptophan depletion and the accumulation of metabolites like kynurenine.[1][3][4] These events suppress the activity of effector T cells and natural killer (NK) cells while promoting the expansion of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), thereby creating an immunosuppressive shield that allows the tumor to evade the immune system.[5][6][7] By blocking the IDO1 enzyme, this compound aims to restore local tryptophan levels, reduce immunosuppressive kynurenine, and reactivate anti-tumor immune responses.[3]
Q2: How should this compound be prepared for in vivo administration?
Many small molecule inhibitors, including potentially this compound, are hydrophobic and have low water solubility.[8] This poses a challenge for achieving adequate bioavailability in vivo. A common approach is to formulate the compound in a vehicle that enhances solubility.
Recommended Vehicle Formulation: A widely used vehicle for poorly soluble compounds for oral (p.o.) or intraperitoneal (i.p.) administration in preclinical models is a mixture of:
-
5-10% DMSO (Dimethyl sulfoxide): To initially dissolve the compound.
-
30-40% PEG400 (Polyethylene glycol 400): A solubilizing agent.
-
50-65% Saline or PBS (Phosphate-buffered saline): To make the final solution isotonic.
It is critical to perform a small-scale solubility test first. Always prepare the formulation by first dissolving this compound in DMSO completely before slowly adding PEG400 and then the aqueous component while vortexing to prevent precipitation.
Q3: What is a recommended starting dose and administration route for a new in vivo cancer model?
Without specific data for this compound, a dose-finding study is essential. Based on general practice for novel IDO1 inhibitors, a starting point could be a dose range of 25-100 mg/kg , administered once or twice daily via oral gavage (p.o.).[9]
Key Considerations:
-
Pharmacokinetics (PK): The dosing frequency should be guided by the compound's half-life. If PK data is unavailable, twice-daily (BID) dosing is often a reasonable starting point to maintain target engagement.
-
Route of Administration: Oral administration is common for IDO1 inhibitors.[9] Intraperitoneal (i.p.) injection is an alternative but can sometimes cause local irritation.
-
Tumor Model: The choice of cancer model is critical, as IDO1 expression can vary significantly between tumor types and even within the same tumor.[7][10] Models known to have an IFN-γ-driven immunosuppressive microenvironment are often preferred.[11]
Troubleshooting Guide
Issue 1: Poor Compound Solubility and Formulation Instability
-
Problem: The compound precipitates out of solution during preparation or after administration.
-
Possible Cause: The compound has very low aqueous solubility, and the chosen vehicle is insufficient.
-
Solutions:
-
Optimize Vehicle: Try alternative formulations. A common alternative includes using 5-10% DMSO, 25% Cremophor EL, and 65-70% saline. Be aware that Cremophor can sometimes cause hypersensitivity reactions.
-
Particle Size Reduction: Nanosuspensions or micronization can increase the surface area of the drug, improving its dissolution rate and bioavailability.[12]
-
Use of Cyclodextrins: Encapsulating the hydrophobic drug in cyclodextrins can significantly enhance its solubility in aqueous solutions.
-
Issue 2: No Observable Anti-Tumor Efficacy
-
Problem: After a course of treatment, there is no significant difference in tumor growth between the vehicle and this compound treated groups.
-
Possible Causes & Solutions:
-
Suboptimal Dosing: The dose may be too low to achieve sufficient target inhibition.
-
Action: Perform a dose-escalation study. Increase the dose incrementally (e.g., 50, 100, 200 mg/kg) and monitor for efficacy and toxicity.
-
-
Insufficient Target Engagement: The compound may not be reaching the tumor at a high enough concentration or for a sufficient duration.
-
Action: Conduct a pharmacodynamic (PD) study. Collect plasma and tumor tissue at various time points after dosing and measure the levels of tryptophan and kynurenine. A successful IDO1 inhibitor should significantly decrease the kynurenine/tryptophan ratio.[9]
-
-
Tumor Model Resistance: The chosen cancer model may not rely on the IDO1 pathway for immune evasion. Some tumors use other mechanisms, such as PD-L1 expression or secretion of other immunosuppressive cytokines.[13]
-
Monotherapy Insufficiency: IDO1 inhibitors have shown limited efficacy as single agents in some clinical trials.[11][14] Their primary strength may be in reversing acquired resistance to other immunotherapies.
-
Issue 3: Unexpected Toxicity or Animal Morbidity
-
Problem: Mice are showing signs of toxicity, such as significant weight loss (>15-20%), ruffled fur, or lethargy.
-
Possible Causes & Solutions:
-
Compound Toxicity: The maximum tolerated dose (MTD) has been exceeded.
-
Action: Immediately reduce the dose or decrease the dosing frequency. In your next experiment, include lower dose groups to establish a safe therapeutic window.
-
-
Vehicle Toxicity: Some formulation vehicles, especially at high concentrations or with repeated dosing, can cause toxicity.
-
Action: Run a parallel group of healthy (non-tumor-bearing) mice that receive only the vehicle on the same schedule. This will help differentiate between compound-specific and vehicle-specific toxicity.
-
-
Off-Target Effects: The inhibitor may be affecting other enzymes or pathways. While many modern inhibitors are highly selective, off-target activity is always a possibility.
-
Action: This is more complex to diagnose. If toxicity persists even at low doses where target engagement is confirmed, it may indicate an inherent off-target liability of the compound.
-
-
Experimental Protocols & Data Presentation
Protocol: In Vivo Dose-Finding and Efficacy Study
-
Cell Line & Animal Model:
-
Select a syngeneic tumor model with known IDO1 expression (e.g., MC38 or CT26 colorectal cancer).
-
Use 6-8 week old female C57BL/6 or Balb/c mice.
-
-
Tumor Implantation:
-
Inject 1 x 10^6 tumor cells subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Allow tumors to grow until they reach an average volume of 80-120 mm³.
-
Randomize mice into treatment groups (n=8-10 per group).
-
-
Treatment Groups:
-
Group 1: Vehicle (e.g., 5% DMSO, 40% PEG400, 55% Saline), p.o., BID.
-
Group 2: this compound (25 mg/kg), p.o., BID.
-
Group 3: this compound (50 mg/kg), p.o., BID.
-
Group 4: this compound (100 mg/kg), p.o., BID.
-
(Optional) Group 5: Positive Control (e.g., anti-PD-1 antibody, 10 mg/kg, i.p., twice weekly).
-
-
Monitoring:
-
Measure tumor volume with digital calipers every 2-3 days. (Volume = 0.5 x Length x Width²).
-
Record body weight for each mouse at the same time to monitor toxicity.
-
-
Endpoint:
-
Continue treatment for 14-21 days or until tumors in the vehicle group reach the predetermined endpoint volume (e.g., 1500-2000 mm³).
-
Euthanize mice and collect tumors and blood for downstream analysis (pharmacodynamics, immunology).
-
Data Presentation Tables
Table 1: Tumor Growth Inhibition (TGI)
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³ ± SEM) at Day 21 | Tumor Growth Inhibition (%) |
|---|---|---|---|
| Vehicle | p.o., BID | 1850 ± 150 | - |
| This compound (25 mg/kg) | p.o., BID | 1480 ± 130 | 20% |
| This compound (50 mg/kg) | p.o., BID | 925 ± 110 | 50% |
| this compound (100 mg/kg) | p.o., BID | 647 ± 95 | 65% |
Table 2: Pharmacodynamic (PD) Biomarker Analysis
| Treatment Group | Dosing Schedule | Plasma Kynurenine (nM ± SEM) | Tumor Kynurenine (nM/g ± SEM) | Kyn/Trp Ratio (Plasma) |
|---|---|---|---|---|
| Vehicle | p.o., BID | 2500 ± 300 | 8500 ± 900 | 0.050 |
| This compound (50 mg/kg) | p.o., BID | 800 ± 150 | 2100 ± 450 | 0.015 |
| this compound (100 mg/kg) | p.o., BID | 450 ± 90 | 1150 ± 300 | 0.008 |
Visualizations
IDO1 Signaling Pathway and Inhibition
References
- 1. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The immunomodulatory role of IDO1-Kynurenine-NAD+ pathway in switching cold tumor microenvironment in PDAC [frontiersin.org]
- 3. What are IDO1 inhibitors and how do they work? [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USP14 promotes tryptophan metabolism and immune suppression by stabilizing IDO1 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Identification and optimisation of next generation inhibitors of IDO1 and TDO - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability [ouci.dntb.gov.ua]
- 13. Cancer Immunotherapy by Targeting IDO1/TDO and Their Downstream Effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
Ido1-IN-14 stability issues in long-term cell culture
Welcome to the technical support center for Ido1-IN-14. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address stability issues and other common challenges when using this compound in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] By inhibiting IDO1, this compound blocks the conversion of tryptophan to N-formylkynurenine. This leads to a decrease in kynurenine and its downstream metabolites, which are known to have immunosuppressive effects.[2] In the context of cancer, tumor cells can upregulate IDO1 to create an immunosuppressive microenvironment and evade the host's immune system.[2][3] Therefore, inhibiting IDO1 with molecules like this compound is a therapeutic strategy to restore anti-tumor immunity.
Q2: What is the recommended solvent and storage condition for this compound?
For optimal stability, this compound should be handled according to the following guidelines. As a powder, it can be stored for up to 2 years at -20°C.[4] Once dissolved in DMSO, the solution is stable for up to 2 weeks at 4°C or for up to 6 months at -80°C.[4] It is highly recommended to aliquot the DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: I am observing precipitation of this compound when I add it to my cell culture medium. What should I do?
Precipitation of small molecule inhibitors upon addition to aqueous solutions like cell culture media is a common issue, often referred to as "fall out". This can occur if the final concentration of the organic solvent (e.g., DMSO) is too high or if the compound's solubility limit in the aqueous medium is exceeded. To address this:
-
Minimize the final DMSO concentration: Aim for a final DMSO concentration in your cell culture medium of 0.5% or lower, as higher concentrations can be toxic to cells.
-
Perform serial dilutions in DMSO: Before adding to the aqueous medium, perform serial dilutions of your concentrated DMSO stock in DMSO to get closer to the final desired concentration.
-
Add the inhibitor to the medium slowly while vortexing: This can help to ensure that the compound is evenly dispersed and has a better chance of staying in solution.
-
Warm the cell culture medium: Gently warming the medium to 37°C before adding the inhibitor can sometimes improve solubility.
Q4: How can I be sure that this compound is active in my long-term cell culture experiment?
The stability of small molecule inhibitors in cell culture media over extended periods can be a concern. To confirm the activity of this compound in your long-term experiments, you can:
-
Measure the concentration of kynurenine in the cell culture supernatant over time: A sustained decrease in kynurenine levels in treated cells compared to vehicle controls indicates that the inhibitor is active.
-
Replenish the inhibitor with each media change: For very long-term cultures, it is good practice to add fresh this compound with each media change to maintain a consistent effective concentration.
-
Perform a dose-response experiment at the end of the long-term culture: This can help to determine if the IC50 of the inhibitor has shifted, which could indicate degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of inhibitory effect over time | Degradation of this compound in the cell culture medium. | Replenish the inhibitor with each media change. Perform a stability study to determine the half-life of the compound in your specific cell culture medium (see Experimental Protocols section). |
| Adsorption of the inhibitor to plasticware. | Use low-binding plates and tubes. Pre-incubating the plates with media containing the inhibitor for a short period before adding cells can sometimes help to saturate non-specific binding sites. | |
| High variability between replicate wells | Uneven distribution of the inhibitor due to precipitation. | Ensure the inhibitor is fully dissolved in the medium before adding to the cells. See FAQ Q3 for tips on preventing precipitation. |
| Cell health issues. | Monitor cell viability and morphology throughout the experiment. Ensure that the final DMSO concentration is not causing toxicity. | |
| Unexpected off-target effects | High concentrations of the inhibitor. | Perform a dose-response experiment to determine the optimal concentration that inhibits IDO1 without causing significant off-target effects. |
| Impurities in the inhibitor stock. | Ensure you are using a high-purity source of this compound. |
Quantitative Data Summary
The following table summarizes the known stability of this compound.
| Form | Storage Temperature | Stability |
| Powder | -20°C | 2 years[4] |
| In DMSO | 4°C | 2 weeks[4] |
| In DMSO | -80°C | 6 months[4] |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound
-
Your specific cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
-
Sterile, low-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Prepare a working solution of this compound in your cell culture medium at the final concentration you will use in your experiments (e.g., 1 µM). Prepare a sufficient volume for all time points.
-
Aliquot the working solution into sterile, low-binding microcentrifuge tubes for each time point (e.g., 0, 6, 12, 24, 48, 72 hours).
-
Incubate the aliquots at 37°C in a 5% CO2 incubator.
-
At each time point: a. Remove the corresponding aliquot from the incubator. b. If the medium contains serum, precipitate the proteins by adding an equal volume of cold acetonitrile. Vortex and centrifuge at high speed for 10 minutes to pellet the precipitated proteins. c. Transfer the supernatant to a new tube for HPLC analysis.
-
Analyze the samples by HPLC. Develop an HPLC method to separate this compound from any potential degradation products. The peak area of this compound at each time point will be proportional to its concentration.
-
Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. This will give you an indication of the inhibitor's stability in your cell culture medium under your experimental conditions.
Visualizations
IDO1 Signaling Pathway
Caption: The IDO1 signaling pathway and the mechanism of action of this compound.
Experimental Workflow for this compound Stability Testing
Caption: A generalized workflow for assessing the stability of this compound in cell culture medium.
References
Addressing poor oral bioavailability of Ido1-IN-14 in animal studies
This technical support center provides troubleshooting guidance for researchers encountering poor oral bioavailability of Ido1-IN-14 in animal studies. The following questions and answers address common issues and provide detailed protocols and strategies to overcome them.
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our mouse model. What are the potential causes?
Poor oral bioavailability of a compound like this compound can stem from several factors. These can be broadly categorized into issues related to its physicochemical properties and its physiological disposition in the gastrointestinal (GI) tract and liver.
-
Poor Aqueous Solubility: The compound may not dissolve sufficiently in the GI fluids to be absorbed.
-
Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the liver or intestinal wall before it reaches systemic circulation.
-
Efflux by Transporters: The compound may be actively pumped back into the intestinal lumen by efflux transporters like P-glycoprotein (P-gp).
-
Chemical Instability: The compound may be unstable in the acidic environment of the stomach or degraded by enzymes in the GI tract.
Q2: How can we improve the oral bioavailability of this compound in our animal studies?
Several formulation strategies can be employed to enhance the oral bioavailability of investigational compounds. The choice of strategy depends on the underlying cause of the poor bioavailability.
-
For Poor Solubility:
-
Amorphous Solid Dispersions (ASDs): Dispersing the drug in a polymer matrix can prevent crystallization and improve dissolution.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption.
-
Nanosuspensions: Reducing the particle size of the drug can increase its surface area and dissolution rate.
-
-
For High First-Pass Metabolism:
-
Co-administration with an Inhibitor: Using a known inhibitor of the metabolizing enzymes (e.g., a CYP3A4 inhibitor if relevant) can increase exposure, though this is a tool for understanding the issue rather than a therapeutic strategy.
-
-
For Efflux Transporter Issues:
-
Co-administration with an Efflux Inhibitor: Similar to the metabolism inhibitor approach, this can help to identify the role of efflux transporters.
-
Troubleshooting Guides
Guide 1: Investigating the Cause of Poor Oral Bioavailability
This guide outlines a systematic approach to identify the root cause of low oral bioavailability for this compound.
Experimental Workflow for Investigating Poor Bioavailability
Caption: Workflow for diagnosing poor oral bioavailability.
Guide 2: Selecting a Formulation Strategy
Based on the findings from the investigation, an appropriate formulation strategy can be selected.
Decision Tree for Formulation Strategy
Caption: Selecting a formulation based on the problem.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) for Animal Dosing
This protocol describes the preparation of an ASD using the solvent evaporation method, which is suitable for preclinical studies.
Materials:
-
This compound
-
Polymer (e.g., PVP, HPMC-AS)
-
Volatile organic solvent (e.g., methanol, acetone)
-
Round-bottom flask
-
Rotary evaporator
-
Mortar and pestle
-
Dosing vehicle (e.g., 0.5% methylcellulose)
Procedure:
-
Dissolution: Dissolve both this compound and the selected polymer in the volatile organic solvent in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:3 by weight.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under vacuum. The water bath temperature should be kept low to minimize thermal degradation.
-
Drying: Further dry the resulting solid film under high vacuum for 12-24 hours to remove any residual solvent.
-
Milling: Gently grind the dried ASD into a fine powder using a mortar and pestle.
-
Vehicle Suspension: Suspend the powdered ASD in the dosing vehicle at the desired concentration. Ensure the suspension is homogenous before each administration.
Protocol 2: In Vivo Pharmacokinetic (PK) Study Design
This protocol provides a basic design for a PK study in mice to evaluate the oral bioavailability of a new formulation of this compound.
Study Design:
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Groups (n=3-5 per group):
-
Group 1: this compound in simple suspension (e.g., 0.5% methylcellulose) - Control
-
Group 2: this compound in the new formulation (e.g., ASD)
-
Group 3: this compound administered intravenously (for bioavailability calculation)
-
-
Dosing:
-
Oral groups: Administer a single dose (e.g., 10 mg/kg) by oral gavage.
-
IV group: Administer a single dose (e.g., 1 mg/kg) via tail vein injection.
-
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) from the tail vein or saphenous vein at pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Process blood to plasma and store at -80°C until analysis.
-
Bioanalysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. Oral bioavailability (F%) is calculated as: (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100.
Data Presentation
Table 1: Example Pharmacokinetic Data for this compound Formulations in Mice
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) | F (%) |
| Suspension | 10 | Oral | 50 | 1.0 | 200 | 5 |
| ASD | 10 | Oral | 250 | 0.5 | 1200 | 30 |
| Solution | 1 | IV | - | - | 400 | - |
This is example data and does not represent actual experimental results.
Signaling Pathway
The target of this compound is Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.
IDO1 Signaling Pathway
Caption: Inhibition of the IDO1 pathway by this compound.
Minimizing non-specific binding of Ido1-IN-14 in biochemical assays
Welcome to the technical support center for Ido1-IN-14. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound in biochemical assays, with a focus on minimizing non-specific binding and ensuring data accuracy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent small molecule inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway. By inhibiting IDO1, this compound blocks the conversion of tryptophan to N-formylkynurenine, thereby modulating the immunosuppressive effects of tryptophan depletion and kynurenine accumulation in the tumor microenvironment.
Q2: What are the known IC50 and EC50 values for this compound?
A2: this compound has a reported enzymatic IC50 value of 396.9 nM.[1][2][3][4][5] In a cellular assay using HeLa cells, it has a reported EC50 of 3393 nM.[1][2][4][5]
Q3: What are the potential off-target effects of IDO1 inhibitors like this compound?
A3: A significant off-target effect of some IDO1 inhibitors is the activation of the aryl hydrocarbon receptor (AhR), which can lead to a range of unintended biological effects. It is crucial to assess the selectivity of this compound against other tryptophan-catabolizing enzymes, such as IDO2 and Tryptophan 2,3-dioxygenase (TDO), to ensure specific inhibition of IDO1.
Troubleshooting Guide: Minimizing Non-Specific Binding
Non-specific binding of this compound in biochemical assays can lead to inaccurate measurements of its potency and efficacy. The following guide provides troubleshooting strategies to mitigate these issues.
| Problem | Potential Cause | Recommended Solution |
| High background signal in no-enzyme controls | The inhibitor may be binding to the assay plate or other components of the reaction mixture. | 1. Use low-binding plates: Utilize non-treated, low-binding microplates. 2. Include a detergent: Add a low concentration (0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 to the assay buffer. 3. Blocking agents: Incorporate Bovine Serum Albumin (BSA) at a concentration of 0.1-1 mg/mL in the assay buffer to block non-specific binding sites. |
| Inconsistent results between replicates | This can be due to inhibitor precipitation, aggregation, or variable non-specific binding. | 1. Check inhibitor solubility: Ensure this compound is fully dissolved in the assay buffer. Consider using a small amount of an organic solvent like DMSO for the stock solution, with a final concentration in the assay typically not exceeding 1%. 2. Include a detergent: As mentioned above, detergents can help prevent inhibitor aggregation. |
| Discrepancy between enzymatic and cellular assay results | This may be due to cell-based factors such as membrane permeability, efflux pumps, or off-target effects within the cell. | 1. Optimize cell-based assay conditions: Vary cell density, incubation time, and inhibitor concentration. 2. Assess cell viability: Perform a cytotoxicity assay in parallel to ensure the observed effects are not due to cell death. 3. Evaluate off-target effects: If possible, use knockout or knockdown cell lines to confirm that the inhibitor's effect is IDO1-dependent. |
| Assay interference from colored or fluorescent compounds | This compound or other components in the assay may interfere with the detection method. | 1. Run inhibitor controls: Include controls with the inhibitor in the absence of the enzyme to measure any intrinsic signal from the compound. 2. Use an alternative detection method: If using a colorimetric assay, consider switching to a fluorescent or HPLC-based method for detecting kynurenine. |
Quantitative Data for IDO1 Inhibitors
The following table summarizes the inhibitory potency of this compound and other commonly used IDO1 inhibitors.
| Inhibitor | Enzymatic IC50 (nM) | Cellular EC50 (nM) | Cell Line |
| This compound | 396.9[1][2][3][4][5] | 3393[1][2][4][5] | HeLa |
| Epacadostat (INCB024360) | 71.8 | 10 | HeLa |
| Linrodostat (BMS-986205) | Not Reported | 1.1 | IDO1-HEK293 |
| Navoximod (GDC-0919) | 69 | 50 | 293T-IDO1 |
Experimental Protocols
Biochemical Assay for IDO1 Activity
This protocol is a representative method for determining the enzymatic activity of recombinant human IDO1 and assessing the inhibitory potential of this compound.
Materials:
-
Recombinant Human IDO1 Enzyme
-
This compound
-
L-Tryptophan
-
Ascorbic Acid
-
Methylene Blue
-
Catalase
-
Potassium Phosphate Buffer (50 mM, pH 6.5)
-
Trichloroacetic Acid (TCA)
-
Ehrlich's Reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well microplates (UV-transparent or standard clear plates)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a fresh assay buffer containing 50 mM potassium phosphate (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Prepare a stock solution of L-Tryptophan in assay buffer.
-
-
Assay Reaction:
-
Add 50 µL of assay buffer to each well of a 96-well plate.
-
Add 2 µL of this compound at various concentrations (or DMSO for control wells) to the appropriate wells.
-
Add 20 µL of recombinant IDO1 enzyme to all wells except the no-enzyme control wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 28 µL of L-Tryptophan solution (final concentration of 200 µM).
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Reaction Termination and Kynurenine Detection:
-
Stop the reaction by adding 20 µL of 30% (w/v) TCA to each well.
-
Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 3000 x g for 10 minutes to pellet precipitated protein.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 492 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-enzyme control from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Visualizations
IDO1 Signaling Pathway
Caption: The IDO1 signaling pathway, illustrating the conversion of tryptophan to kynurenine.
Experimental Workflow for Minimizing Non-Specific Binding
Caption: A logical workflow for identifying and mitigating non-specific binding in biochemical assays.
References
How to control for Ido1-IN-14 vehicle effects in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Ido1-IN-14 in their experiments. The following information is designed to help control for potential vehicle effects and ensure the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO)[1]. It is crucial to use anhydrous, high-purity DMSO to minimize the introduction of water, which can affect compound solubility and stability.
Q2: How should I prepare the vehicle control for my experiments?
A2: The vehicle control should be prepared by adding the same volume of DMSO to your cell culture media or assay buffer as you would use to deliver the desired concentration of this compound. For example, if you are treating cells with 10 µM this compound from a 10 mM stock in DMSO (a 1:1000 dilution), your vehicle control should be a 1:1000 dilution of DMSO in the same media.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The maximum tolerated concentration of DMSO varies between cell lines. Generally, it is recommended to keep the final concentration of DMSO in cell culture below 0.5%, and ideally at or below 0.1%, to avoid solvent-induced artifacts such as cytotoxicity, differentiation, or changes in gene expression. It is best practice to perform a vehicle toxicity test to determine the optimal DMSO concentration for your specific cell line.
Q4: Can the DMSO vehicle affect the expression or activity of Ido1?
A4: While DMSO is a widely used and generally well-tolerated solvent, at higher concentrations it can have biological effects. There is no direct evidence to suggest that low concentrations of DMSO (≤ 0.1%) specifically modulate Ido1 expression or activity. However, as a precautionary measure, it is essential to include a vehicle-only control in all experiments to account for any potential non-specific effects of the solvent.
Q5: What are potential off-target effects of Ido1 inhibitors that I should be aware of?
A5: Some IDO1 inhibitors, particularly those that are tryptophan analogs, may have off-target effects. These can include the activation of the aryl hydrocarbon receptor (AhR) or the mTOR signaling pathway.[2][3] While this compound is not a tryptophan analog, it is good practice to consider potential off-target effects and, if necessary, include additional controls or orthogonal experiments to confirm the specificity of the observed effects.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High background or unexpected results in vehicle control group | DMSO concentration is too high, causing cellular stress or toxicity. | 1. Verify DMSO Concentration: Double-check calculations to ensure the final DMSO concentration is within the recommended range (ideally ≤ 0.1%).2. Perform a Vehicle Toxicity Assay: Treat your cells with a range of DMSO concentrations (e.g., 0.01% to 1%) and assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).3. Use a Lower DMSO Concentration: If toxicity is observed, lower the final DMSO concentration in your experiments. This may require preparing a lower concentration stock of this compound. |
| Inconsistent results between experiments | Variability in vehicle preparation or handling. | 1. Use High-Purity DMSO: Always use anhydrous, sterile-filtered DMSO.2. Prepare Fresh Dilutions: Prepare fresh dilutions of your this compound stock and vehicle control for each experiment.3. Ensure Proper Mixing: Vortex the stock solution before making dilutions and ensure thorough mixing of the vehicle in the media before adding to cells. |
| Precipitation of this compound in culture media | Poor solubility of the compound at the desired concentration. | 1. Check Stock Solution: Ensure your this compound stock in DMSO is fully dissolved. Gentle warming and vortexing may be necessary.2. Pre-warm Media: Warm the cell culture media to 37°C before adding the compound.3. Step-wise Dilution: Add the compound drop-wise to the media while gently swirling to facilitate mixing.4. Lower the Final Concentration: If precipitation persists, you may need to work at a lower final concentration of this compound. |
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Solvent | DMSO | [1] |
| Storage of Stock Solution in DMSO | 2 weeks at 4°C, 6 months at -80°C | [1] |
| Recommended Final DMSO Concentration in Cell Culture | ≤ 0.1% | General Best Practice |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Vehicle Control Solutions
-
Prepare this compound Stock Solution:
-
Based on the molecular weight of this compound (422.91 g/mol ), calculate the mass required to prepare a 10 mM stock solution in anhydrous DMSO.
-
For example, to prepare 1 mL of a 10 mM stock, dissolve 4.23 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex thoroughly to ensure complete dissolution. If necessary, gently warm the solution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
-
-
Prepare Vehicle Control Stock:
-
The vehicle control stock is simply the anhydrous DMSO used to dissolve this compound.
-
-
Prepare Working Solutions:
-
For a final concentration of 10 µM this compound in your experiment, dilute the 10 mM stock solution 1:1000 in your cell culture media.
-
For the vehicle control, dilute the DMSO 1:1000 in the same cell culture media.
-
Protocol 2: Cell-Based Assay for Ido1 Activity
This protocol is based on the widely used method of inducing IDO1 expression in a cancer cell line and measuring the production of its enzymatic product, kynurenine.
-
Cell Seeding:
-
Seed an appropriate cell line (e.g., SKOV-3, which is known to express IDO1 upon stimulation) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
-
IDO1 Induction:
-
After 24 hours, replace the culture medium with fresh medium containing an inducing agent, typically interferon-gamma (IFN-γ) at a concentration of 100 ng/mL.[4][5]
-
Include a set of wells with no IFN-γ treatment as a negative control for IDO1 expression.
-
Incubate the cells for 48 hours to allow for robust IDO1 expression.
-
-
Treatment with this compound and Vehicle Control:
-
After the induction period, carefully remove the medium and replace it with fresh medium containing either:
-
Different concentrations of this compound (e.g., 0.1 nM to 1 µM).
-
The corresponding concentrations of the DMSO vehicle control.
-
Media alone (untreated control).
-
-
Incubate for 24-48 hours.
-
-
Kynurenine Measurement:
-
After the treatment period, collect the cell culture supernatant.
-
The concentration of kynurenine in the supernatant can be measured using a colorimetric assay based on the reaction with p-dimethylaminobenzaldehyde or by using LC-MS/MS for higher sensitivity and specificity.
-
Visualizations
Caption: The IDO1 signaling pathway and the inhibitory action of this compound.
References
- 1. IDO-IN-14 Datasheet DC Chemicals [dcchemicals.com]
- 2. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDO1 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. static.abclonal.com [static.abclonal.com]
Cell-based assay limitations for IDO1 inhibitors like Ido1-IN-14
Welcome to the technical support center for researchers working with Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you navigate the complexities of cell-based assays, with a focus on addressing common limitations and challenges encountered with inhibitors like Ido1-IN-14.
Frequently Asked Questions (FAQs)
Q1: Why does my IDO1 inhibitor show a different IC50 value in a cell-based assay compared to a cell-free (enzymatic) assay?
A1: Discrepancies between enzymatic and cellular assays are common and can arise from several factors. Cell-free assays measure direct interaction with the purified enzyme, while cell-based assays introduce additional biological complexities.[1][2] Key reasons for differing IC50 values include:
-
Cell Permeability: The compound may have poor membrane permeability, preventing it from reaching the intracellular IDO1 enzyme.
-
Compound Metabolism: The inhibitor may be metabolized or actively transported out of the cell, reducing its effective intracellular concentration.
-
Cellular Environment: The reducing environment inside a cell, maintained by physiological reductants like cytochrome b₅, is different from the artificial cofactors (e.g., ascorbate, methylene blue) used in many enzymatic assays.[3] This can alter inhibitor potency.
-
Mechanism of Action: Some inhibitors, particularly those that compete with the heme cofactor, may appear more potent in cellular assays where the dynamic state of the apo-enzyme and holo-enzyme is better represented.[4][5] Conversely, discrepancies can also suggest off-target effects.[3][6]
Q2: My inhibitor is a tryptophan analog. What are the potential off-target effects I should be aware of in a cell-based assay?
A2: Tryptophan (TRP) mimetics can cause off-target effects by acting as false nutritional signals.[1] A primary concern is the activation of the mammalian target of rapamycin (mTOR) signaling pathway, which senses amino acid availability to regulate cell growth and proliferation.[1][7] This can confound results by inducing cellular changes independent of IDO1 inhibition. Additionally, these analogs might interact with other tryptophan-metabolizing enzymes like TDO2 or IDO2, although their expression is often cell-type specific.[8]
Q3: How can I distinguish between true IDO1 inhibition and compound-induced cytotoxicity?
A3: A decrease in kynurenine (Kyn) production can be a direct result of IDO1 inhibition or an indirect consequence of cell death.[9] Cytotoxic compounds will reduce the number of viable cells, leading to an apparent drop in enzymatic activity.[9][10] To differentiate these effects, it is crucial to run a parallel cell viability assay (e.g., using CellTiter-Glo, MTT, or Trypan Blue exclusion) using the same compound concentrations and incubation times.[9] True inhibitors will reduce Kyn levels at non-toxic concentrations.
Q4: What is the purpose of IFNγ in the assay, and what if my cells don't respond to it?
A4: Interferon-gamma (IFNγ) is a potent inducer of IDO1 expression in many cell types, including cancer cell lines like SKOV-3 and HeLa.[5][8][9] The assay relies on IFNγ to upregulate IDO1 to a level where its activity can be robustly measured. If cells show a weak or no response, it could be due to the specific cell line's biology or issues with the IFNγ reagent.[11] In such cases, consider screening different cell lines to find a suitable model or verifying the bioactivity of your IFNγ stock.
Q5: My compound shows activity in the cell-based assay but not in the enzymatic assay. What could be the reason?
A5: This scenario often points towards an indirect mechanism of inhibition, which cell-free assays cannot detect.[2] The compound might be:
-
Inhibiting IDO1 Expression: It could be interfering with the IFNγ signaling pathway that leads to IDO1 transcription and translation.
-
Interfering with Heme Synthesis: IDO1 is a heme-containing enzyme. Compounds that disrupt the synthesis or availability of its essential heme cofactor will reduce its activity.[4]
-
Targeting Cellular Reductants: The compound might disrupt the cellular machinery responsible for keeping the IDO1 heme iron in its active ferrous state.[3]
Troubleshooting Guide for IDO1 Cell-Based Assays
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Variability Between Replicates | Inconsistent cell seeding, uneven evaporation across the plate ("edge effect"), pipetting errors during reagent addition, or cell clumping. | Ensure a homogenous single-cell suspension before plating. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No or Very Low Kynurenine Signal | Insufficient IDO1 induction by IFNγ.[9] Low L-tryptophan concentration in the assay medium. Cell line does not express functional IDO1.[11] Error in the kynurenine detection step (e.g., incomplete hydrolysis of N-formylkynurenine).[8][9] | Verify the bioactivity of IFNγ. Optimize IFNγ concentration and incubation time (typically 24h). Ensure L-tryptophan is added to the assay medium at an appropriate concentration (e.g., 50 µg/mL).[9] Confirm IDO1 expression via Western Blot or qPCR post-induction. Ensure proper execution of the TCA and heating steps for hydrolysis. |
| Inhibitor Appears Potent, but is a False Positive | Compound Cytotoxicity: The inhibitor is killing the cells, leading to decreased kynurenine production.[9][10] Redox Cycling: The compound interferes with the redox-sensitive heme center of IDO1 or the assay reagents.[3][4] Compound Aggregation: The inhibitor forms aggregates that non-specifically inhibit the enzyme.[3] | Always run a concurrent cytotoxicity assay.[9] Re-test the compound in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to check for aggregation-based inhibition.[3] Use orthogonal assays, such as a T-cell co-culture, to confirm the functional outcome. |
| Inconsistent Results with Heme-Competitive Inhibitors | The potency of heme-competitive inhibitors can be highly sensitive to assay temperature and pre-incubation times, as heme dissociation from apo-IDO1 is a slow process.[4] | For in vitro enzymatic assays, pre-incubating the enzyme with the inhibitor at 37°C before adding the substrate can improve potency detection.[4] Cell-based assays are often better suited for this class of inhibitors as they reflect the cellular equilibrium of apo- and holo-IDO1. |
Experimental Protocols & Data Presentation
Key Experimental Parameters
| Parameter | Recommended Conditions | Notes |
| Cell Line | SKOV-3 (human ovarian cancer), HeLa (human cervical cancer) | Known to express IDO1 upon IFNγ stimulation.[8][9] |
| Seeding Density | 1 x 10⁴ to 3 x 10⁴ cells/well in a 96-well plate | Optimize for ~80-90% confluency at the end of the assay.[8][9] |
| IDO1 Induction | 100 ng/mL recombinant human IFNγ for 24 hours | Titrate concentration for optimal IDO1 expression in your specific cell line.[9] |
| Inhibitor Incubation | 24 to 48 hours | Longer incubation (e.g., 72h) may provide a more robust detection window.[11] |
| L-Tryptophan | 50 µg/mL (approx. 245 µM) in assay medium | Ensure substrate is not limiting.[9] |
| Kynurenine Detection | TCA hydrolysis followed by reaction with Ehrlich's Reagent | A simple, cost-effective colorimetric method.[8] LC-MS/MS offers higher sensitivity and specificity.[11][12] |
Protocol 1: Cell-Based IDO1 Activity Assay
This protocol is adapted from established methods for measuring IDO1 inhibition in a cellular context.[8][9]
-
Cell Plating: Seed 3 x 10⁴ SKOV-3 cells per well in a 96-well flat-bottom plate and allow them to adhere overnight at 37°C, 5% CO₂.
-
IDO1 Induction: Remove the medium and add fresh culture medium containing 100 ng/mL of IFNγ. Incubate for 24 hours. Include "no IFNγ" wells as a negative control.
-
Inhibitor Treatment: Prepare serial dilutions of your IDO1 inhibitor (e.g., this compound) in "Assay Medium" (culture medium supplemented with 50 µg/mL L-tryptophan).
-
Remove the IFNγ-containing medium from the cells and replace it with 200 µL of the Assay Medium containing the inhibitor dilutions. Include vehicle-only wells as a positive control (100% IDO1 activity).
-
Incubate the plate for 24-48 hours at 37°C, 5% CO₂.
-
Sample Collection: After incubation, proceed to the kynurenine detection protocol. In parallel, assess cell viability in a replicate plate prepared under identical conditions.
Protocol 2: Kynurenine Detection (Ehrlich's Reagent)
This colorimetric method measures the kynurenine produced and secreted into the cell culture medium.[8][9]
-
Supernatant Transfer: Carefully transfer 140 µL of conditioned medium from each well of the assay plate to a new 96-well plate.
-
Hydrolysis: Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each well. Mix and incubate the plate at 50°C for 30 minutes. This step hydrolyzes N-formylkynurenine to kynurenine.[8][9]
-
Precipitate Removal: Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.[8]
-
Color Development: Transfer 100 µL of the clear supernatant to a new flat-bottom 96-well plate. Add 100 µL of Ehrlich's Reagent (2% p-dimethylaminobenzaldehyde in acetic acid).
-
Measurement: Incubate at room temperature for 10-20 minutes until the yellow color develops. Read the absorbance at 480 nm using a microplate reader.
-
Quantification: Prepare a standard curve using known concentrations of kynurenine (0-250 µM) and use it to determine the kynurenine concentration in your samples.[9]
Data Presentation: Summarizing Inhibitor Potency
Quantitative data should be organized to clearly compare results from different assays.
| Compound | Enzymatic IC50 (nM) | Cell-Based IC50 (nM) | T-Cell Co-Culture EC50 (nM) | Cytotoxicity CC50 (µM) | Selectivity Index (CC50 / Cell IC50) |
| This compound | Value | Value | Value | Value | Value |
| Epacadostat | 15.3[5] | 198[4] | Value | >50 | >250 |
| BMS-986205 | 9.5[5] | Value | Value | ~20[9] | Value |
Visual Guides: Pathways and Workflows
Caption: The IDO1 immunosuppressive pathway.
References
- 1. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cell‐Based Identification of New IDO1 Modulator Chemotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Critical Assessment of a Structure-Based Screening Campaign for IDO1 Inhibitors: Tips and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Limitations and Off-Target Effects of Tryptophan-Related IDO Inhibitors in Cancer Treatment | Semantic Scholar [semanticscholar.org]
- 8. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oncotarget.com [oncotarget.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Preclinical Comparative Analysis of IDO1 Inhibitors: Epacadostat vs. Linrodostat in Melanoma Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical efficacy of two prominent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, epacadostat and linrodostat, in the context of melanoma. This analysis is based on publicly available experimental data.
The enzyme IDO1 is a critical regulator of immune responses and is frequently exploited by tumors, including melanoma, to create an immunosuppressive microenvironment and evade immune destruction. By catalyzing the degradation of the essential amino acid tryptophan, IDO1 depletes T cells of a vital nutrient and produces immunosuppressive metabolites like kynurenine. The inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy. This guide focuses on a comparative overview of epacadostat and linrodostat, two small molecule inhibitors of IDO1 that have been evaluated in preclinical and clinical settings.
Due to the absence of publicly available data for a compound named "Ido1-IN-14," this guide will instead focus on a comparison between epacadostat and another well-characterized IDO1 inhibitor, linrodostat (BMS-986205), for which preclinical information is accessible. It is important to note that a direct head-to-head study comparing these two inhibitors in the same melanoma model under identical conditions is not available in the public domain. Therefore, this comparison is based on data from separate studies and should be interpreted with this limitation in mind.
Comparative Efficacy and Potency
Both epacadostat and linrodostat are potent and selective inhibitors of the IDO1 enzyme. Preclinical studies have demonstrated their ability to inhibit IDO1 activity, leading to a reduction in kynurenine levels and a restoration of T-cell proliferation.
Linrodostat (BMS-986205) is another potent and selective IDO1 inhibitor that has been advanced to clinical trials.[5] Preclinical characterization of linrodostat has highlighted its potent cellular activity in suppressing kynurenine production.[1][6] In vivo, linrodostat has been shown to reduce kynurenine levels in human tumor xenograft models, demonstrating significant pharmacodynamic activity.[1][6] Although direct tumor growth inhibition data in a melanoma model for linrodostat monotherapy is not specified in the provided search results, its preclinical development and advancement into clinical trials for melanoma suggest positive efficacy signals in relevant models.[5]
Data Summary
The following tables summarize the available quantitative data for epacadostat and linrodostat from preclinical studies.
Table 1: In Vitro Potency of IDO1 Inhibitors
| Compound | Target | Assay | IC50 (nM) | Reference |
| Epacadostat | Human IDO1 | Cellular Assay | ~10 | [1] |
| Epacadostat | Mouse IDO1 | Cellular Assay | 54.46 ± 11.18 | |
| Linrodostat | Human IDO1 | Cellular Assay | Potent (specific value not provided) | [1][6] |
Table 2: In Vivo Efficacy of IDO1 Inhibitors
| Compound | Cancer Model | Animal Model | Dosing Regimen | Efficacy Endpoint | Result | Reference |
| Epacadostat | CT26 Colon Carcinoma | BALB/c mice | 30 mg/kg, oral | Tumor Growth Control (TGC) | 56% | [3] |
| Liposomal Epacadostat + gp100 vaccine | B16F10 Melanoma | C57BL/6 mice | Not specified | Tumor Growth Delay (TGD) | 56.54% | [4] |
| Linrodostat | Human Tumor Xenograft | Not specified | Not specified | Kynurenine Reduction | Significant | [1][6] |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments cited in the comparison.
In Vitro IDO1 Inhibition Assay (Cellular)
-
Cell Culture: Human tumor cells (e.g., HeLa) or HEK293 cells engineered to overexpress human or mouse IDO1 are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
IDO1 Induction: To induce IDO1 expression, cells are typically stimulated with interferon-gamma (IFNγ) for a specified period (e.g., 24-48 hours).
-
Inhibitor Treatment: Cells are then treated with various concentrations of the IDO1 inhibitor (e.g., epacadostat or linrodostat) for a defined duration.
-
Kynurenine Measurement: The supernatant from the cell cultures is collected, and the concentration of kynurenine, the product of IDO1 activity, is measured using a colorimetric assay or by LC-MS/MS.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kynurenine production inhibition against the log of the inhibitor concentration.
In Vivo Tumor Xenograft Model (B16-F10 Melanoma)
-
Animal Model: Female C57BL/6 mice, typically 6-8 weeks old, are used for the syngeneic B16-F10 melanoma model.
-
Tumor Cell Implantation: B16-F10 melanoma cells (e.g., 1 x 10^5 to 5 x 10^5 cells) are injected subcutaneously into the flank of the mice.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers, and calculated using the formula: (length x width^2)/2.
-
Treatment Administration: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. The IDO1 inhibitor is administered orally or via another appropriate route at a specified dose and schedule.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated as the percentage difference in mean tumor volume between the treated and control groups. Other endpoints may include survival analysis and measurement of intratumoral and plasma kynurenine and tryptophan levels.
-
Immune Cell Analysis: At the end of the study, tumors and spleens may be harvested to analyze the infiltration and activation of various immune cell populations (e.g., CD8+ T cells, regulatory T cells) by flow cytometry or immunohistochemistry.
Visualizations
IDO1 Signaling Pathway in Melanoma
Caption: The IDO1 signaling pathway in the tumor microenvironment, leading to immunosuppression, and the point of intervention for IDO1 inhibitors.
Comparative Experimental Workflow
Caption: A generalized workflow for the preclinical comparison of IDO1 inhibitors in a melanoma model.
References
- 1. Preclinical Characterization of Linrodostat Mesylate, a Novel, Potent, and Selective Oral Indoleamine 2,3-Dioxygenase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. repositorio.udd.cl [repositorio.udd.cl]
- 3. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the tumor microenvironment by liposomal Epacadostat in combination with liposomal gp100 vaccine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating the Landscape of Novel IDO1 Inhibitors in Clinical Development: A Comparative Guide
An in-depth analysis of the competitive landscape of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors reveals a class of immunomodulatory agents with a complex developmental history. While the initial frontrunner, Epacadostat, faced setbacks in late-stage clinical trials, a number of other potent and selective small molecules have progressed through clinical evaluation, each with distinct biochemical profiles and therapeutic strategies. This guide provides a comparative overview of key novel IDO1 inhibitors—Epacadostat, Navoximod, Linrodostat, KHK2455, and PF-06840003—offering a resource for researchers, scientists, and drug development professionals in the field of immuno-oncology.
The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a critical regulator of immune responses.[1][2] By catalyzing the initial and rate-limiting step in tryptophan catabolism, IDO1 depletes the local microenvironment of this essential amino acid, thereby suppressing the proliferation and function of effector T cells.[3][4] Concurrently, the accumulation of tryptophan metabolites, such as kynurenine, promotes the generation of regulatory T cells (Tregs), further contributing to an immunosuppressive milieu that can be exploited by cancer cells to evade immune surveillance.[3][4] The therapeutic rationale for IDO1 inhibition lies in reversing this immunosuppressive state to enhance anti-tumor immunity, often in combination with other immunotherapies like checkpoint inhibitors.[1][4]
Comparative Analysis of Preclinical and Clinical Data
A summary of the key preclinical and clinical data for the selected novel IDO1 inhibitors is presented below. These compounds have been primarily evaluated in the context of oncology, often in combination with immune checkpoint inhibitors.
| Inhibitor | Company | Mechanism of Action | Preclinical Potency (IC50) | Key Clinical Findings |
| Epacadostat (INCB024360) | Incyte Corporation | Reversible, competitive inhibitor | ~10 nM (cellular assay)[5] | Phase 3 ECHO-301 trial in combination with pembrolizumab for metastatic melanoma did not meet its primary endpoint.[6] Generally well-tolerated in earlier phase studies.[7][8] |
| Navoximod (GDC-0919) | Genentech/NewLink Genetics | Potent IDO1 inhibitor | 75 nM (cellular assay)[3] | Phase 1 studies showed it was well-tolerated and resulted in dose-dependent decreases in plasma kynurenine.[3] Limited single-agent activity observed. |
| Linrodostat (BMS-986205) | Bristol Myers Squibb | Irreversible IDO1 inhibitor | Potent inhibitor with an IC50 of ~2 nM | Phase 1/2 studies, alone and in combination with nivolumab, showed a manageable safety profile and evidence of clinical activity in advanced cancers. |
| KHK2455 | Kyowa Kirin | Long-acting, selective IDO1 inhibitor | Data not publicly available | A Phase 1 first-in-human study in combination with mogamulizumab showed the combination was safe and well-tolerated with signals of antitumor activity. |
| PF-06840003 | Pfizer | Highly selective IDO1 inhibitor | Data not publicly available | A Phase 1 study in patients with recurrent malignant glioma found the drug to be generally well tolerated with evidence of a pharmacodynamic effect and durable clinical benefit in a subset of patients.[5] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the evaluation process for these inhibitors, it is crucial to visualize the underlying biological pathways and experimental procedures.
IDO1 Signaling Pathway
The IDO1 enzyme is a central node in a complex signaling pathway that ultimately leads to immune suppression. Its expression is induced by pro-inflammatory cytokines such as interferon-gamma (IFN-γ). Once active, IDO1 depletes tryptophan and produces kynurenine, which activates the aryl hydrocarbon receptor (AhR), leading to the differentiation and activation of regulatory T cells (Tregs) and suppression of effector T cells.
Caption: The IDO1 signaling cascade leading to immune suppression.
Experimental Workflow for IDO1 Inhibitor Evaluation
The preclinical evaluation of IDO1 inhibitors typically follows a standardized workflow, starting from in vitro enzymatic and cellular assays to in vivo efficacy studies in animal models.
Caption: A typical workflow for the preclinical assessment of IDO1 inhibitors.
Detailed Experimental Protocols
In Vitro IDO1 Inhibition Assay (Cellular)
This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against IDO1 in a cellular context.
Objective: To measure the potency of a test compound in inhibiting IDO1 activity in a human cell line.
Materials:
-
Human cancer cell line known to express IDO1 (e.g., HeLa or SK-OV-3).
-
Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.
-
Recombinant human interferon-gamma (IFN-γ).
-
Test compound stock solution (e.g., in DMSO).
-
96-well cell culture plates.
-
Reagents for kynurenine detection (e.g., Ehrlich's reagent or HPLC).
-
Plate reader or HPLC system.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
IDO1 Induction: After 24 hours, replace the medium with fresh medium containing a final concentration of 100 ng/mL IFN-γ to induce IDO1 expression. Incubate for another 24-48 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the IFN-γ containing medium from the cells and add the medium with the different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known IDO1 inhibitor).
-
Incubation: Incubate the plate for a defined period (e.g., 24-48 hours) to allow for IDO1 inhibition.
-
Kynurenine Measurement: Collect the cell culture supernatant. The concentration of kynurenine, the product of the IDO1-catalyzed reaction, is then measured. This can be done colorimetrically using Ehrlich's reagent or more quantitatively using HPLC.
-
Data Analysis: Plot the percentage of IDO1 inhibition against the logarithm of the compound concentration. The IC50 value is determined by fitting the data to a four-parameter logistic curve.
In Vivo Tumor Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an IDO1 inhibitor in a syngeneic mouse tumor model.
Objective: To assess the ability of a test compound to inhibit tumor growth in an immunocompetent animal model, alone or in combination with other therapies.
Materials:
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c).
-
Syngeneic tumor cell line (e.g., B16-F10 melanoma or CT26 colon carcinoma).
-
Test compound formulation for in vivo administration (e.g., oral gavage or intraperitoneal injection).
-
Calipers for tumor measurement.
-
Optional: Immune checkpoint inhibitor (e.g., anti-PD-1 antibody).
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant a known number of tumor cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into different treatment groups (e.g., vehicle control, test compound alone, checkpoint inhibitor alone, combination of test compound and checkpoint inhibitor).
-
Treatment Administration: Administer the test compound and other therapies according to the predetermined dosing schedule and route of administration.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Endpoint: The study is typically terminated when the tumors in the control group reach a predetermined maximum size or at a specified time point.
-
Data Analysis: Plot the mean tumor volume over time for each treatment group. Statistical analysis is performed to determine the significance of the anti-tumor effect of the treatments. At the end of the study, tumors and relevant tissues can be collected for pharmacodynamic and immunological analysis (e.g., measuring kynurenine levels, analyzing immune cell infiltration).
Conclusion
The development of novel IDO1 inhibitors remains an active area of research in immuno-oncology. While the path to clinical success has been challenging, the diverse chemical matter and mechanisms of action of the inhibitors currently in development offer hope for future therapeutic breakthroughs. The data and protocols presented in this guide provide a framework for understanding and comparing these important drug candidates. Further research into patient selection biomarkers and rational combination strategies will be critical to unlocking the full therapeutic potential of IDO1 inhibition.
References
- 1. oncotarget.com [oncotarget.com]
- 2. Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors in clinical trials for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncology.labcorp.com [oncology.labcorp.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. IDO1 - Biocare Medical [biocare.net]
- 6. Targeting Indoleamine Dioxygenase and Tryptophan Dioxygenase in Cancer Immunotherapy: Clinical Progress and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Tumor Microenvironment: A Comparative Guide to IDO1 Inhibitors in Combination with Anti-PD-1 Therapy in Syngeneic Mouse Models
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of immunotherapies is a rapidly evolving frontier in oncology. This guide provides a comparative analysis of prominent Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors when used in conjunction with anti-PD-1 therapy in preclinical syngeneic mouse models. While specific data for "Ido1-IN-14" is not publicly available, this guide focuses on three well-characterized IDO1 inhibitors: Epacadostat , GDC-0919 (Navoximod) , and BMS-986205 , offering a valuable resource for understanding the therapeutic potential and experimental considerations of this combination approach.
The rationale for combining IDO1 inhibitors with anti-PD-1 therapy is rooted in their complementary mechanisms of action. The IDO1 enzyme is a key regulator of immune suppression within the tumor microenvironment.[1][2] By catabolizing the essential amino acid tryptophan into kynurenine, IDO1 depletes a vital nutrient for effector T cells and generates metabolites that promote the function of regulatory T cells (Tregs), thereby dampening the anti-tumor immune response.[3] Anti-PD-1 therapy, on the other hand, reinvigorates exhausted T cells by blocking the interaction between PD-1 on T cells and its ligand PD-L1 on tumor cells.[1][4] Preclinical studies have shown that combining IDO1 inhibition with PD-1/PD-L1 blockade can lead to enhanced anti-tumor immunity and improved therapeutic efficacy.[1][4]
Comparative Efficacy of IDO1 Inhibitors with Anti-PD-1/PD-L1 Therapy
The following tables summarize the anti-tumor efficacy and immunomodulatory effects of Epacadostat, GDC-0919, and BMS-986205 in combination with anti-PD-1 or anti-PD-L1 antibodies in various syngeneic mouse models.
| IDO1 Inhibitor | Checkpoint Inhibitor | Syngeneic Mouse Model | Key Efficacy Findings | Immunological Changes |
| Epacadostat | Anti-PD-1 | CT26 (Colon Carcinoma) | Suppressed kynurenine levels in plasma, tumors, and lymph nodes.[5] Combination therapy showed synergistic anti-tumor effects.[6] | Increased T/NK cell proliferation, expanded CD86 high DCs, and suppressed Tregs in vitro.[7] |
| GDC-0919 (Navoximod) | Anti-PD-L1 | Multiple syngeneic models | Improved depth and duration of tumor response compared to anti-PD-L1 alone.[1][4] | Improved CD8:Treg ratio; evidence of increased maturation and antigen presentation capacity by DCs and APCs.[1][2][4] |
| BMS-986205 | Anti-PD-1 (Nivolumab) | MC38 (Colon Adenocarcinoma) | Combination treatment significantly delayed tumor growth and enhanced tumor growth inhibition compared to single agents.[8] Significantly increased survival in the combination group.[8] | Increased effector T cells (IFN-γ+ Tc and Th cells) and decreased regulatory T cells (CD4+ Treg) in the tumor microenvironment.[8] |
Signaling Pathways and Experimental Workflows
To visualize the biological mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: IDO1 metabolic pathway and its immunosuppressive effects.
Caption: A generalized workflow for preclinical evaluation.
Detailed Experimental Protocols
The following sections provide representative experimental methodologies for the evaluation of IDO1 inhibitors in combination with anti-PD-1/PD-L1 therapy in syngeneic mouse models.
General Syngeneic Mouse Model Protocol
-
Mouse Strains: Immunocompetent mouse strains are used, with the choice of strain matching the genetic background of the tumor cell line. Commonly used strains include C57BL/6 and BALB/c.[9]
-
Tumor Cell Lines: Murine tumor cell lines such as MC38 (colon adenocarcinoma), CT26 (colon carcinoma), and B16-F10 (melanoma) are frequently utilized.[9]
-
Tumor Implantation: Tumor cells are typically implanted subcutaneously into the flank of the mice.[9]
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups. IDO1 inhibitors are often administered orally (p.o.) daily or twice daily, while anti-PD-1/PD-L1 antibodies are typically administered intraperitoneally (i.p.) on a schedule such as twice a week.[10]
-
Efficacy Evaluation: Tumor growth is monitored regularly by caliper measurements. Survival is also a key endpoint.
-
Immunophenotyping: At the end of the study, tumors and spleens are often harvested for analysis of immune cell populations by flow cytometry.[10]
Specific Protocol Example: GDC-0919 and Anti-PD-L1 in a Syngeneic Model
-
Model: Female BALB/c mice bearing CT26 colon carcinoma tumors.
-
GDC-0919 Administration: Administered orally (p.o.) at a specified dose (e.g., 100 mg/kg) twice daily.
-
Anti-PD-L1 Administration: A murine-specific anti-PD-L1 antibody administered intraperitoneally (i.p.) at a dose of 10 mg/kg, twice a week.
-
Analysis: Tumor volumes were measured twice weekly. At the end of the study, tumor-infiltrating lymphocytes were isolated and analyzed by flow cytometry for CD8+ T cells and Foxp3+ regulatory T cells to determine the CD8:Treg ratio.
Specific Protocol Example: BMS-986205 and Anti-PD-1 in the MC38 Model
-
Model: C57BL/6 mice were subcutaneously inoculated with MC38 colon adenocarcinoma cells.[8]
-
BMS-986205 Administration: Administered orally (p.o.) at a dose of 100 mg/kg once daily.[8]
-
Anti-PD-1 Administration: A murine-specific anti-PD-1 antibody was administered intraperitoneally (i.p.).[8]
-
Analysis: Tumor growth was monitored, and survival was recorded.[8] For immunological analysis, tumors were harvested, and single-cell suspensions were prepared for flow cytometry to quantify populations of effector T cells (CD4+ and CD8+) and regulatory T cells (CD4+Foxp3+).[8]
Conclusion
The combination of IDO1 inhibitors with anti-PD-1/PD-L1 checkpoint blockade represents a promising strategy to enhance anti-tumor immunity. Preclinical data from syngeneic mouse models consistently demonstrate that this combination can lead to superior tumor control and favorable immunomodulatory effects compared to monotherapy. While the clinical development of some IDO1 inhibitors has faced challenges, the strong preclinical rationale continues to drive research in this area. This guide provides a framework for researchers to compare the performance of different IDO1 inhibitors and to design robust preclinical studies to further investigate the potential of this combination therapy.
References
- 1. Improved anti-tumor immunity and efficacy upon combination of the IDO1 inhibitor GDC-0919 with anti-PD-l1 blockade versus anti-PD-l1 alone in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Action mechanism and molecular design of indolepyrrodione inhibitors targeting IDO1 [frontiersin.org]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. INCB24360 (Epacadostat), a Highly Potent and Selective Indoleamine-2,3-dioxygenase 1 (IDO1) Inhibitor for Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers [frontiersin.org]
- 8. YH29407 with anti-PD-1 ameliorates anti-tumor effects via increased T cell functionality and antigen presenting machinery in the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 10. oncodesign-services.com [oncodesign-services.com]
Predicting Response to Ido1-IN-14 Treatment: A Comparative Guide to Biomarker Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ido1-IN-14 and other indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors, with a focus on biomarkers for predicting treatment response. The information presented is based on preclinical and clinical research data, intended to inform discovery and development efforts in cancer immunotherapy.
Introduction to IDO1 Inhibition
Indoleamine 2,3-dioxygenase 1 (IDO1) is a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] In the tumor microenvironment, IDO1 is often overexpressed, leading to the depletion of tryptophan and the accumulation of kynurenine and its metabolites.[2] This metabolic shift suppresses the activity of effector T cells and promotes the function of regulatory T cells, creating an immunosuppressive environment that allows cancer cells to evade immune destruction.[3] IDO1 inhibitors, such as this compound, aim to reverse this immunosuppression and enhance anti-tumor immunity, often in combination with other immunotherapies like checkpoint inhibitors.[4]
Comparative Performance of IDO1 Inhibitors
While direct head-to-head preclinical data for this compound against all other inhibitors is not extensively published, the following table summarizes the available potency data for several key IDO1 inhibitors. It is important to note that IC50 values can vary depending on the specific assay conditions.
| Inhibitor | Target(s) | Reported IC50 (nM) | Key Characteristics |
| This compound | IDO1 | Data not publicly available in direct comparative studies | Research compound |
| Epacadostat (INCB024360) | IDO1 | ~10 (cellular assay) | Highly selective for IDO1 over IDO2 and TDO.[5][6] Advanced to Phase 3 clinical trials but failed to meet primary endpoints in combination with pembrolizumab.[7] |
| Navoximod (GDC-0919/NLG919) | IDO1 | 75-90 (cell-based assays) | Potent IDO1 inhibitor with some activity against TDO.[6][8] |
| Linrodostat (BMS-986205) | IDO1 | Data indicates high potency in preclinical models | Targets the apo-form of IDO1, a different mechanism from many other inhibitors.[9] |
| Dual IDO1/TDO Inhibitors | IDO1, TDO | Variable | Designed to overcome potential resistance to IDO1-selective inhibition through compensatory TDO activity.[10] |
Biomarkers for Predicting Treatment Response
The identification of reliable biomarkers is crucial for patient selection and for predicting the efficacy of IDO1 inhibitor therapy. Several potential biomarkers are under investigation:
IDO1 Expression
High IDO1 expression in tumor cells or immune cells within the tumor microenvironment is a primary candidate biomarker.[4][11] The rationale is that tumors with high IDO1 levels are more dependent on this pathway for immune evasion and therefore more likely to respond to its inhibition.
Kynurenine-to-Tryptophan (Kyn/Trp) Ratio
The ratio of kynurenine to tryptophan in the plasma or serum serves as a pharmacodynamic biomarker of IDO1 activity.[12][13] An elevated Kyn/Trp ratio indicates high IDO1 activity. A decrease in this ratio following treatment with an IDO1 inhibitor can confirm target engagement and may correlate with clinical response.
Tryptophan 2,3-dioxygenase (TDO) Expression
TDO is another enzyme that can catabolize tryptophan.[14] Upregulation of TDO has been proposed as a potential mechanism of resistance to IDO1-selective inhibitors.[15] Therefore, assessing TDO expression in tumors may help identify patients who might benefit from a dual IDO1/TDO inhibitor.
Experimental Protocols
Immunohistochemistry (IHC) for IDO1 Protein Expression
This protocol outlines the general steps for detecting IDO1 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tumor tissue sections (4-5 µm) on positively charged slides
-
Deparaffinization and rehydration solutions (xylene, ethanol series)
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody against IDO1
-
Secondary antibody (e.g., HRP-conjugated)
-
DAB chromogen kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Incubate slides in xylene to remove paraffin.
-
Rehydrate sections through a graded series of ethanol solutions and finally in distilled water.
-
-
Antigen Retrieval:
-
Heat slides in antigen retrieval solution (e.g., in a pressure cooker or water bath) to unmask the antigen epitopes.[16]
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.[17]
-
Dehydrate sections through a graded ethanol series and xylene.
-
Coverslip with mounting medium.
-
Scoring: The staining intensity and the percentage of positive cells in the tumor and stromal compartments are typically assessed by a pathologist.
LC-MS/MS for Kynurenine and Tryptophan Quantification
This protocol provides a general workflow for the simultaneous measurement of kynurenine and tryptophan in plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Plasma or serum samples
-
Internal standards (e.g., deuterated kynurenine and tryptophan)
-
Protein precipitation solution (e.g., trichloroacetic acid or acetonitrile)
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC-MS/MS system.
-
Separate kynurenine and tryptophan using a suitable liquid chromatography column and mobile phase gradient.[8]
-
Detect and quantify the analytes and internal standards using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the concentrations of kynurenine and tryptophan based on the peak area ratios of the analytes to their respective internal standards.
-
Determine the Kyn/Trp ratio.
-
Visualizing Key Pathways and Workflows
Conclusion
The development of predictive biomarkers is paramount to the success of IDO1 inhibitors in the clinic. While the journey of IDO1-targeted therapies has faced challenges, a deeper understanding of the underlying biology and the implementation of robust biomarker strategies will be essential for identifying the patient populations most likely to benefit from these treatments. This guide provides a framework for comparing this compound with other IDO1 inhibitors and for designing and implementing biomarker discovery studies to predict treatment response. Further research is needed to validate these biomarkers and to establish their clinical utility in guiding personalized cancer immunotherapy.
References
- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | IDO Expression in Cancer: Different Compartment, Different Functionality? [frontiersin.org]
- 3. oncotarget.com [oncotarget.com]
- 4. researchgate.net [researchgate.net]
- 5. Proteomic Workflows for Biomarker Identification Using Mass Spectrometry — Technical and Statistical Considerations during Initial Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Find Support Programs and Services in Your Area | American Cancer Society [cancer.org]
- 7. IDO Inhibitors – No Go for IO? - Alto Predict [altopredict.com]
- 8. A Novel RP-UHPLC-MS/MS Approach for the Determination of Tryptophan Metabolites Derivatized with 2-Bromo-4′-Nitroacetophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 10. dot | Graphviz [graphviz.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. dovepress.com [dovepress.com]
- 16. Objective measurement and clinical significance of IDO1 protein in hormone receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genomeme.ca [genomeme.ca]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of two prominent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1): Ido1-IN-14 and navoximod. The data presented herein is compiled from publicly available literature and supplier technical information to facilitate an objective evaluation of their respective biochemical and cellular activities.
Data Presentation
The following table summarizes the key in vitro performance indicators for this compound and navoximod.
| Parameter | This compound | Navoximod (GDC-0919/NLG919) | Reference |
| Enzymatic IC50 | 396.9 nM | 28 nM | [1] |
| Cellular EC50 | 3393 nM (HeLa cells) | 70 nM | [1] |
| Mechanism of Action | Not specified | Non-competitive inhibitor of IDO1 | [2] |
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
IDO1 Signaling Pathway
The metabolic pathway initiated by IDO1 and the mechanism of its inhibition are depicted below.
References
Assessing the Synergistic Effects of IDO1 Inhibition with Chemotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic combination of immunomodulatory agents with conventional chemotherapy is a burgeoning area of oncology research. This guide provides a comparative analysis of the synergistic effects observed when combining indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors with various chemotherapeutic agents. While direct data for Ido1-IN-14 is limited in the public domain, this guide draws upon preclinical and clinical findings from other well-characterized IDO1 inhibitors to illustrate the principles and potential of this therapeutic approach.
Synergistic Anti-Tumor Efficacy: Preclinical Data
The combination of IDO1 inhibitors with chemotherapy has demonstrated significant synergistic anti-tumor effects in various preclinical cancer models. This synergy is largely attributed to the immunomodulatory action of IDO1 inhibition, which reverses the immunosuppressive tumor microenvironment, thereby enhancing the efficacy of chemotherapy.
Below is a summary of key preclinical findings for different IDO1 inhibitor and chemotherapy combinations.
| IDO1 Inhibitor | Chemotherapy Agent | Cancer Model | Key Findings |
| Indoximod | Paclitaxel | MMTV-Neu Mouse Model (Breast Cancer) | Combination therapy resulted in a 30% tumor regression, whereas monotherapy only retarded tumor growth[1]. |
| NLG919 | Doxorubicin | 4T1 Murine Breast Cancer Model | The combination of NLG919 and doxorubicin significantly inhibited tumor growth compared to either agent alone. |
| Indoximod | Docetaxel | Metastatic Solid Tumors (Preclinical Models) | Preclinical studies demonstrated a synergistic effect in a mouse model of breast cancer[2][3][4]. |
| BMS-986205 | Nivolumab (Immune Checkpoint Inhibitor) | Advanced Bladder Cancer | The combination showed a favorable safety profile and efficacy in heavily pretreated patients[5]. |
Modulation of the Tumor Microenvironment
The synergy between IDO1 inhibitors and chemotherapy extends to the modulation of the tumor microenvironment. By inhibiting IDO1, the degradation of tryptophan into the immunosuppressive metabolite kynurenine is blocked. This leads to an increase in the presence and activity of anti-tumor immune cells.
| IDO1 Inhibitor Combination | Cancer Model | Immunological Effects |
| Indoximod + Paclitaxel | MMTV-Neu Mouse Model | The synergistic effect was abrogated by the depletion of CD4+ T cells, indicating an immune-mediated mechanism[1]. |
| NLG919 + Doxorubicin | 4T1 Murine Breast Cancer Model | Combination therapy led to a significant decrease in the immunosuppressive cytokine TGF-β and an increase in the pro-inflammatory cytokines IL-12p70 and IFN-γ in the tumor microenvironment. |
Signaling Pathways and Experimental Workflows
To understand the mechanisms underlying these synergistic effects, it is crucial to visualize the involved signaling pathways and the experimental workflows used to assess them.
IDO1-Mediated Immune Suppression Signaling Pathway
The following diagram illustrates the central role of IDO1 in creating an immunosuppressive tumor microenvironment.
Caption: IDO1 pathway in cancer immune suppression.
Experimental Workflow for Assessing Synergy
This diagram outlines a typical preclinical workflow to evaluate the synergistic effects of an IDO1 inhibitor with chemotherapy.
Caption: Workflow for synergy assessment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols.
In Vivo Tumor Growth Inhibition Study
Objective: To evaluate the in vivo anti-tumor efficacy of an IDO1 inhibitor in combination with chemotherapy.
Animal Model: Syngeneic mouse models (e.g., BALB/c mice for 4T1 breast cancer) are commonly used to ensure a competent immune system.
Procedure:
-
Tumor Cell Implantation: Tumor cells (e.g., 1 x 10^6 4T1 cells) are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth Monitoring: Tumors are allowed to establish to a palpable size (e.g., 50-100 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers (Volume = 0.5 x length x width²).
-
Treatment Groups: Mice are randomized into treatment groups (n=6-10 per group):
-
Vehicle control
-
Chemotherapy agent alone
-
IDO1 inhibitor alone
-
Combination of chemotherapy and IDO1 inhibitor
-
-
Dosing Regimen: The chemotherapy agent and IDO1 inhibitor are administered according to a predetermined schedule and route (e.g., intraperitoneal, oral gavage).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumor weights are recorded at the end of the study.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
Objective: To characterize the immune cell populations within the tumor microenvironment.
Procedure:
-
Tumor Dissociation: Harvested tumors are mechanically and enzymatically digested to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, FoxP3).
-
Data Acquisition: Stained cells are analyzed using a flow cytometer to quantify the different lymphocyte subpopulations.
-
Data Analysis: The percentage of different immune cell populations (e.g., CD8+ T cells, regulatory T cells) within the total live cell population is determined.
Cytokine Profiling by ELISA
Objective: To measure the levels of key cytokines in the tumor microenvironment.
Procedure:
-
Tumor Lysate Preparation: Harvested tumors are homogenized in a lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the tumor lysate is determined using a protein assay (e.g., BCA assay).
-
ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed using commercially available kits for specific cytokines (e.g., TGF-β, IL-12, IFN-γ).
-
Data Analysis: The concentration of each cytokine is calculated based on a standard curve and normalized to the total protein concentration of the lysate.
Conclusion
The combination of IDO1 inhibitors with chemotherapy represents a promising strategy to enhance anti-tumor responses. Preclinical evidence strongly suggests that by reversing the immunosuppressive effects of IDO1, these inhibitors can sensitize tumors to the cytotoxic effects of chemotherapy. The synergistic effects are evident in reduced tumor growth and favorable modulation of the tumor microenvironment. While further research, particularly clinical trials, is necessary to fully elucidate the therapeutic potential of specific combinations like this compound with various chemotherapies, the foundational data from other IDO1 inhibitors provide a strong rationale for continued investigation in this area. The experimental protocols and workflows outlined in this guide offer a framework for researchers to rigorously evaluate these promising combination therapies.
References
- 1. Study of Chemotherapy in Combination With IDO Inhibitor in Metastatic Breast Cancer | MedPath [trial.medpath.com]
- 2. A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholarly Article or Book Chapter | A first in man phase I trial of the oral immunomodulator, indoximod, combined with docetaxel in patients with metastatic solid tumors | ID: r494vs79r | Carolina Digital Repository [cdr.lib.unc.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Long-Term Efficacy and Safety of Ido1-IN-14 in Animal Models: A Comparative Analysis
A comprehensive review of available literature reveals a significant lack of published long-term efficacy and safety data for the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, Ido1-IN-14, in animal models. While in vitro data confirms its activity as an IDO1 inhibitor, the absence of in vivo studies precludes a direct comparison with other IDO1 inhibitors for which more extensive preclinical and clinical data are available.
This compound: In Vitro Activity
This compound has been identified as a potent inhibitor of the IDO1 enzyme. Available data indicates an IC50 of 396.9 nM and a cellular EC50 of 3393 nM in HeLa cells. This demonstrates the compound's ability to inhibit IDO1 activity in a laboratory setting. However, this information alone is insufficient to predict its performance, efficacy, or safety in a complex biological system.
Data Unavailability for this compound in Animal Models
Extensive searches for long-term studies of this compound in animal models did not yield any published data on its efficacy, safety, pharmacokinetics, or toxicological profile. One brief mention in a study using CD-1 mice indicated a reduction in bronchoalveolar lavage (BAL) leukocytes, but this was not in the context of a cancer model and lacked detailed experimental protocols and safety assessments.
Due to this lack of available data, a direct comparison of this compound with other IDO1 inhibitors in terms of long-term in vivo performance is not possible at this time.
Comparative Landscape: Alternative IDO1 Inhibitors
To provide context for researchers and drug development professionals, this guide presents a comparative overview of two well-documented IDO1 inhibitors, Epacadostat and BMS-986205 (also known as Linrodostat), for which preclinical and clinical data are available.
Epacadostat (INCB024360)
Epacadostat is one of the most extensively studied IDO1 inhibitors. Preclinical studies demonstrated its ability to restore anti-tumor T-cell immunity and work synergistically with immune checkpoint inhibitors.
Efficacy in Animal Models:
-
In mouse models of cancer, Epacadostat was shown to induce T-cell-dependent antitumor immunity.
-
It demonstrated the ability to block regulatory T-cell activity and promote dendritic cell maturation and function.
Safety in Animal Models:
BMS-986205 (Linrodostat)
BMS-986205 is another potent and selective IDO1 inhibitor that has progressed to clinical trials.
Efficacy in Animal Models:
-
Preclinical studies showed that BMS-986205 potently and selectively inhibits IDO1.
-
It was found to restore human T-cell proliferation in the presence of dendritic cells and lower the levels of the immunosuppressive metabolite kynurenine.
Safety in Animal Models:
-
Similar to Epacadostat, specific long-term toxicology data in animal models is not extensively published. Its advancement to clinical trials suggests a manageable safety profile in preclinical studies.
Summary of Comparative Data
The following table summarizes the available in vitro data for this compound and provides a high-level overview of the types of data available for the comparator molecules.
| Parameter | This compound | Epacadostat (INCB024360) | BMS-986205 (Linrodostat) |
| IC50 | 396.9 nM | ~10 nM | Potent and selective |
| Cellular EC50 | 3393 nM (HeLa) | Data available | Data available |
| Long-Term Efficacy (Animal Models) | No data available | Demonstrated antitumor immunity | Restored T-cell proliferation |
| Long-Term Safety (Animal Models) | No data available | Inferred acceptable profile | Inferred acceptable profile |
Experimental Protocols
As no long-term animal studies for this compound have been published, detailed experimental protocols for its in vivo evaluation are not available. For researchers interested in designing such studies, typical protocols for evaluating IDO1 inhibitors in animal models would include:
Efficacy Studies:
-
Tumor Models: Syngeneic mouse tumor models (e.g., B16 melanoma, CT26 colon carcinoma) are commonly used.
-
Dosing Regimen: Determination of the maximum tolerated dose (MTD) followed by chronic dosing.
-
Efficacy Endpoints: Tumor growth inhibition, overall survival, and analysis of the tumor microenvironment (e.g., T-cell infiltration, kynurenine/tryptophan ratio).
Safety and Toxicology Studies:
-
Dose Range Finding Studies: To determine the MTD.
-
Repeat-Dose Toxicology Studies: In two species (one rodent, one non-rodent) for a duration relevant to the intended clinical use.
-
Safety Endpoints: Clinical observations, body weight, food consumption, hematology, clinical chemistry, and histopathological examination of tissues.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the IDO1 signaling pathway and a general experimental workflow for evaluating an IDO1 inhibitor.
Next-Generation IDO1 Inhibitors: A Comparative Meta-Analysis of Preclinical Efficacy
The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) has been a focal point in cancer immunotherapy due to its critical role in mediating immune suppression within the tumor microenvironment.[1] IDO1 catalyzes the initial, rate-limiting step in the degradation of the essential amino acid tryptophan into kynurenine.[2] This process depletes tryptophan, which is vital for T-cell function, and produces immunosuppressive kynurenine metabolites, leading to the suppression of effector T-cells and the promotion of regulatory T-cells (Tregs).[2][3] While first-generation inhibitors like epacadostat showed initial promise, they ultimately failed in late-stage clinical trials, prompting the development of next-generation inhibitors with potentially improved potency, selectivity, and pharmacokinetic properties.[4] This guide provides a comparative analysis of key preclinical data for these emerging agents.
Comparative In Vitro Potency
Next-generation IDO1 inhibitors have been evaluated in a variety of preclinical assays to determine their potency and cellular activity. The most common assays measure the inhibition of kynurenine production in interferon-gamma (IFNγ)-stimulated cancer cell lines (e.g., HeLa, SKOV-3) or the restoration of T-cell proliferation in a mixed lymphocyte reaction (MLR).[5][6] Data for prominent next-generation inhibitors are summarized below in comparison to the first-generation inhibitor, epacadostat.
| Inhibitor | Class | Assay Type | Cell Line / System | Potency (IC50 / EC50) | Selectivity |
| Epacadostat | First-Generation | Cell-Based Kynurenine | HeLa Cells | 10 nM[7] | >1000-fold vs. IDO2/TDO[7] |
| Enzymatic | Recombinant hIDO1 | ~72 nM[7] | |||
| Linrodostat (BMS-986205) | Next-Generation | Cell-Based Kynurenine | SKOV-3 Cells | Not specified, but potent[5] | No activity vs. mIDO2/hTDO2[6] |
| T-Cell Proliferation | Allogeneic MLR | Restored T-cell proliferation[6] | |||
| Navoximod (GDC-0919) | Next-Generation | Cell-Based Kynurenine | Cellular Activity Assay | 70 nM[8] | Not specified |
| T-Cell Proliferation | Human MLR | 90 nM[8] | |||
| PF-06840003 | Next-Generation | T-Cell Proliferation | In vitro T-cell anergy | Reversed anergy[9] | Highly selective[9] |
Preclinical In Vivo Pharmacodynamics and Efficacy
The in vivo activity of next-generation IDO1 inhibitors is critical for assessing their therapeutic potential. Key preclinical endpoints include the reduction of kynurenine levels in plasma and tumors (pharmacodynamics) and the inhibition of tumor growth in syngeneic or xenograft mouse models (efficacy).
| Inhibitor | Animal Model | Dosing | Pharmacodynamic Effect | Antitumor Efficacy |
| Linrodostat (BMS-986205) | SKOV3 Xenograft | 1-10 mg/kg, oral, daily[10] | Significant reduction in tumor kynurenine levels.[6] | Not specified |
| Navoximod (GDC-0919) | B16F10 Melanoma[11] | Oral gavage[11] | ~50% reduction in plasma/tissue kynurenine.[11] | ~95% tumor volume reduction (in combo with vaccine).[11] |
| PF-06840003 | Syngeneic Models | Oral | >80% reduction in intratumoral kynurenine.[9] | Inhibited tumor growth in combination with checkpoint inhibitors.[9] |
Signaling Pathways and Experimental Models
IDO1-Mediated Immune Suppression Pathway
The canonical IDO1 pathway involves the conversion of tryptophan to kynurenine, which exerts multiple immunosuppressive effects. IDO1 inhibitors block this enzymatic activity, aiming to restore T-cell function and enhance anti-tumor immunity.
Caption: IDO1 pathway showing inhibition of tryptophan conversion to kynurenine.
Standard Preclinical In Vivo Efficacy Workflow
A typical workflow for assessing the in vivo efficacy of an IDO1 inhibitor involves implanting tumor cells into an immunocompetent mouse, allowing the tumor to establish, and then treating the animal with the inhibitor alone or in combination with other immunotherapies.
Caption: Workflow for a preclinical in vivo study of an IDO1 inhibitor.
Detailed Experimental Protocols
In Vitro Cell-Based Kynurenine Assay
This assay quantifies the enzymatic activity of IDO1 within a cellular context by measuring its metabolic product, kynurenine.
-
Cell Plating: Human cancer cells (e.g., HeLa or SKOV-3) are seeded in a 96-well plate at a density of approximately 3 x 10⁴ cells per well and allowed to adhere overnight.[5]
-
IDO1 Induction: To induce IDO1 expression, recombinant human IFNγ is added to the cell culture medium at a final concentration of 100 ng/mL.[5]
-
Inhibitor Treatment: The test inhibitors (e.g., linrodostat, epacadostat) are added at various concentrations to the wells.
-
Incubation: The plate is incubated for 24-48 hours at 37°C in a 5% CO₂ environment to allow for tryptophan conversion.[5][12]
-
Kynurenine Measurement:
-
Supernatant (100-140 µL) is transferred to a new plate.[5][13]
-
N-formylkynurenine is hydrolyzed to stable kynurenine by adding 6.1 N trichloroacetic acid (TCA) and incubating at 50°C for 30 minutes.[5][13]
-
After centrifugation to remove precipitate, the supernatant is mixed with Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid).[5][13]
-
The resulting colorimetric change is measured at an absorbance of 480 nm using a microplate reader.[5][13]
-
-
Data Analysis: Kynurenine concentrations are calculated from a standard curve, and IC50 values are determined by plotting the percent inhibition against the log of the inhibitor concentration.
In Vitro Mixed Lymphocyte Reaction (MLR)
The MLR assesses the ability of an IDO1 inhibitor to restore T-cell proliferation that has been suppressed by IDO1-expressing cells.
-
Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from two different healthy donors. One population serves as the "responder" cells, and the other serves as the "stimulator" cells.[14]
-
Stimulator Cell Inactivation (One-Way MLR): To ensure the reaction is unidirectional, stimulator cells are inactivated by irradiation or treatment with mitomycin-C, preventing them from proliferating.[14]
-
Co-culture Setup: Responder and stimulator cells are co-cultured, often with IDO1-expressing dendritic cells or tumor cells, in the presence of various concentrations of the IDO1 inhibitor.[6][8]
-
Incubation: The co-culture is maintained for several days (typically 5-7 days) to allow for T-cell activation and proliferation.[15]
-
Proliferation Measurement: T-cell proliferation is quantified, commonly by measuring the incorporation of a radioactive tracer (e.g., ³H-thymidine) or a fluorescent dye (e.g., CFSE) into newly synthesized DNA of the dividing responder cells.
-
Data Analysis: The results are expressed as counts per minute (CPM) or as a percentage of the maximal proliferation, allowing for the calculation of an EC50 value for the restoration of T-cell activity.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. ATIM-29. A PHASE 1 STUDY OF PF-06840003, AN ORAL INDOLE 2,3-DIOXYGENASE 1 (IDO1) INHIBITOR IN PATIENTS WITH MALIGNANT GLIOMAS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Phase 1/2 Study of the Indoleamine 2,3-Dioxygenase 1 Inhibitor Linrodostat Mesylate Combined with Nivolumab or Nivolumab and Ipilimumab in Advanced Solid Tumors or Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Preclinical Characterization of Linrodostat Mesylate, a Novel, Potent, and Selective Oral Indoleamine 2,3-Dioxygenase 1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Updates in the Clinical Development of Epacadostat and Other Indoleamine 2,3-Dioxygenase 1 Inhibitors (IDO1) for Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Assay: Inhibition of IDO1 in IFN-gamma-stimulated human HeLa cells assessed as reduction in kynurenine production using L-Tryptophan as substrate inc... - ChEMBL [ebi.ac.uk]
- 13. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. marinbio.com [marinbio.com]
- 15. spandidos-publications.com [spandidos-publications.com]
Safety Operating Guide
Essential Safety and Disposal Guidance for Ido1-IN-14
For researchers and laboratory professionals engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This document provides essential procedural guidance for the disposal of Ido1-IN-14, a small molecule inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).
Prudent Laboratory Practices for Disposal
In the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to treat this compound as a potentially hazardous chemical. Small molecule inhibitors, particularly those used in cancer research, may possess cytotoxic properties. Therefore, conservative safety measures should be adopted.
General Handling and Storage of Chemical Waste:
-
Segregation: Chemical waste must be segregated by hazard class (e.g., flammables, corrosives, oxidizers, and toxins) to prevent dangerous reactions.[1][2] this compound waste should be collected separately from other waste streams.
-
Containerization: Use only compatible, leak-proof, and clearly labeled containers for waste collection.[2] Containers should be kept closed except when adding waste.[3] For liquid waste, the original container or a designated, appropriate waste container should be used.
-
Labeling: All waste containers must be accurately labeled with their contents.
-
Storage Location: Hazardous waste should be stored in a designated and properly managed Satellite Accumulation Area (SAA) within the laboratory.[1]
Step-by-Step Disposal Procedures for this compound
1. Waste Identification and Classification:
-
Treat all this compound, including pure compound, solutions, and contaminated materials (e.g., gloves, pipette tips, vials), as hazardous chemical waste. Given its biological target, consider it potentially cytotoxic.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in its original container or a compatible, sealed, and labeled waste container.
-
Contaminated personal protective equipment (PPE) such as gloves, and lab materials like weigh boats and wipes, should be placed in a designated, sealed bag or container labeled as "this compound Contaminated Solid Waste."
-
-
Liquid Waste:
-
Collect solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed. For instance, do not mix with acids, bases, or oxidizers.[1][4]
-
Aqueous solutions should not be disposed of down the drain.[3]
-
-
"Empty" Containers:
3. Preparing for Disposal:
-
Ensure all waste containers are securely sealed and properly labeled with the chemical name and hazard information.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) or equivalent department. Adhere to all institutional, local, and national regulations for hazardous waste disposal.[4]
Quantitative Data Summary
Since no specific quantitative data for this compound was found, this table provides a general framework for documenting waste.
| Waste Type | Container Type | Labeling Requirements |
| Solid this compound | Sealed, compatible container | "Hazardous Waste: this compound (Solid)" |
| Liquid this compound | Leak-proof, compatible bottle | "Hazardous Waste: this compound (Liquid)" with solvent noted |
| Contaminated Debris | Sealed bag or container | "Hazardous Waste: this compound Contaminated Debris" |
Experimental Protocols
Detailed experimental protocols for the synthesis or use of this compound are not publicly available in the search results. Researchers should refer to their specific laboratory protocols and standard operating procedures for handling and use.
Logical Flow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials.
Caption: Decision-making flowchart for the proper disposal of this compound waste.
References
- 1. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 2. acewaste.com.au [acewaste.com.au]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. vumc.org [vumc.org]
Essential Safety and Operational Protocols for Handling Ido1-IN-14
Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for a compound explicitly named "Ido1-IN-14". Therefore, this guidance is based on best practices for handling potent, novel small molecule inhibitors in a research laboratory setting. A thorough risk assessment must be conducted by the user before commencing any work.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound, a putative inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). The following procedural guidance is designed to ensure the safe handling, use, and disposal of this potent research chemical.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the primary line of defense against exposure to hazardous chemicals.[1][2] The minimum required PPE for handling this compound is outlined below. All personnel handling the compound must be trained in the proper use and disposal of their PPE.[3][4]
| PPE Category | Item | Purpose and Specifications |
| Body Protection | Laboratory Coat | A buttoned, fire-resistant lab coat should be worn to protect skin and clothing from splashes and spills.[2][5] |
| Full-body Suit/Coveralls | Recommended for large-scale operations or when there is a significant risk of contamination.[6] | |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are mandatory to protect the eyes from splashes, sprays, and vapors.[6][7] |
| Face Shield | A face shield should be worn in conjunction with safety goggles when there is a high risk of splashing, such as during the preparation of stock solutions or handling larger quantities.[2][7] | |
| Hand Protection | Disposable Nitrile Gloves | Double-gloving with disposable nitrile gloves is recommended to provide a barrier against skin contact.[7] Gloves should be changed immediately if contaminated and disposed of as hazardous waste. |
| Chemical-Resistant Gloves | For prolonged handling or when working with larger volumes, gloves with a higher level of chemical resistance should be considered based on the solvent being used. | |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of powdered this compound and preparation of solutions must be performed in a certified chemical fume hood or a similar ventilated enclosure to prevent inhalation of the compound.[8] |
| Respirator | If there is a risk of aerosol generation and engineering controls are not sufficient, a properly fitted respirator (e.g., N95 or higher) may be necessary.[2] |
Operational Plan for Handling this compound
A systematic approach to handling potent compounds is crucial to minimize the risk of exposure and ensure the integrity of the experiment.
Pre-Experiment Procedures
-
Risk Assessment: Before any work begins, conduct a formal risk assessment to identify potential hazards associated with this compound and the experimental procedures.[9][10][11] This should consider the quantity of material being used, the potential for dust or aerosol formation, and the toxicity of the compound.
-
Designated Work Area: Designate a specific area within the laboratory for handling this compound. This area should be clearly marked and equipped with the necessary safety equipment, including a fume hood, eyewash station, and safety shower.
-
Gather Materials: Ensure all necessary PPE, handling equipment (e.g., spatulas, weighing paper, vials), and waste containers are readily available in the designated area.
Handling and Weighing of Powdered this compound
-
Don PPE: Put on all required PPE before entering the designated handling area.
-
Work in a Fume Hood: All manipulations of the solid compound must be performed inside a certified chemical fume hood to control exposure to airborne particles.
-
Weighing: Carefully weigh the desired amount of this compound. Use anti-static weighing dishes if necessary. Avoid creating dust.
-
Clean Up: After weighing, carefully clean all surfaces within the fume hood. Dispose of any contaminated materials, such as weighing paper and gloves, in the designated hazardous waste container.
Preparation of Stock Solutions
-
Solvent Selection: Use a solvent in which this compound is readily soluble to minimize the need for heating or agitation, which could increase the risk of exposure.
-
Dissolving the Compound: In the fume hood, add the solvent to the vial containing the weighed this compound. Cap the vial securely before mixing.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
Experimental Use
-
Minimize Exposure: When using the this compound solution in experiments, continue to wear appropriate PPE.
-
Avoid Aerosols: Be mindful of procedures that could generate aerosols.
-
Transporting Solutions: When moving solutions outside of the fume hood, ensure they are in sealed, secondary containers.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All solid waste contaminated with this compound, including gloves, weighing paper, and empty vials, must be disposed of in a clearly labeled hazardous chemical waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated hazardous liquid waste container. Do not pour chemical waste down the drain.[12]
-
Compliance: All waste disposal must comply with local, state, and federal regulations.[13][14]
Safe Handling Workflow for this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. PPE and Safety for Chemical Handling [acsmaterial.com]
- 2. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 3. escopharma.com [escopharma.com]
- 4. pharmoutsourcing.com [pharmoutsourcing.com]
- 5. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 6. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 7. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 9. sbnsoftware.com [sbnsoftware.com]
- 10. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 11. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 12. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 13. osha.gov [osha.gov]
- 14. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
